Sar-[D-Phe8]-des-Arg9-Bradykinin
Description
The exact mass of the compound (2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H66N12O11/c1-50-26-38(61)53-31(16-8-20-51-47(48)49)43(66)59-23-11-19-37(59)45(68)58-22-9-17-35(58)41(64)52-27-39(62)54-32(24-29-12-4-2-5-13-29)40(63)56-34(28-60)44(67)57-21-10-18-36(57)42(65)55-33(46(69)70)25-30-14-6-3-7-15-30/h2-7,12-15,31-37,50,60H,8-11,16-28H2,1H3,(H,52,64)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,69,70)(H4,48,49,51)/t31-,32-,33+,34-,35-,36-,37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUBSFCQATYQJB-VCMDLEIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@H](CC5=CC=CC=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H66N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
975.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126959-88-4 | |
| Record name | Bradykinin, sar-(D-phe(8))des-arg(9) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126959884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Dichotomous Roles of Bradykinin and the Selective B1 Receptor Agonist Sar-(D-phe(8))des-arg(9) in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bradykinin, a potent inflammatory mediator, exerts its pleiotropic effects through the activation of two distinct G protein-coupled receptors, the B1 and B2 receptors. While the B2 receptor is constitutively expressed and mediates the majority of the acute physiological and pathophysiological actions of bradykinin, the B1 receptor is typically induced by inflammation and tissue injury, playing a crucial role in chronic inflammatory states. This whitepaper provides a comprehensive technical overview of the mechanism of action of bradykinin, with a particular focus on the signaling pathways initiated by its interaction with both B1 and B2 receptors. Furthermore, it delves into the specific mechanism of action of the synthetic peptide Sar-(D-phe(8))des-arg(9), a potent and selective agonist of the B1 receptor. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the intricate signaling cascades, quantitative pharmacological data, and detailed experimental methodologies for studying these important biomolecules.
Introduction
Bradykinin is a nonapeptide that belongs to the kinin family of vasoactive peptides. It is generated in response to tissue injury and inflammation and is a key player in a multitude of physiological processes, including vasodilation, increased vascular permeability, pain, and smooth muscle contraction.[1][2] These effects are mediated through the activation of two distinct bradykinin receptors, B1 and B2, which belong to the G protein-coupled receptor (GPCR) superfamily.[3][4]
The B2 receptor is ubiquitously and constitutively expressed in a wide array of tissues and is the primary target for bradykinin under normal physiological conditions.[3][5] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli such as cytokines and endotoxins.[3][6] This inducible nature makes the B1 receptor an attractive therapeutic target for chronic inflammatory diseases.
This guide will explore the molecular mechanisms underlying the actions of bradykinin at both B1 and B2 receptors. It will also provide a detailed analysis of Sar-(D-phe(8))des-arg(9), a synthetic analog that acts as a selective agonist for the B1 receptor, making it a valuable tool for elucidating the specific roles of this receptor in various pathophysiological contexts.[7][8]
Bradykinin Receptor Signaling Pathways
Both B1 and B2 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]
The Canonical Gq/PLC/IP3 Pathway
The binding of bradykinin to the B2 receptor, or an agonist like Sar-(D-phe(8))des-arg(9) to the B1 receptor, triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gq protein. This activation involves the exchange of GDP for GTP on the α subunit of the G protein (Gαq). Gαq-GTP then dissociates from the βγ subunits and activates PLC.
PLC catalyzes the cleavage of PIP2 into IP3 and DAG. IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium ions (Ca2+) into the cytoplasm.[9] The resulting increase in intracellular Ca2+ concentration is a key event that mediates many of bradykinin's downstream effects, including smooth muscle contraction, activation of protein kinase C (PKC), and production of nitric oxide (NO).[1][10]
B1 Receptor Signaling
The signaling pathway for the B1 receptor, activated by agonists like Sar-(D-phe(8))des-arg(9), largely mirrors that of the B2 receptor, primarily utilizing the Gq/PLC/IP3 cascade to increase intracellular calcium.[11] However, some studies suggest that B1 receptor activation may also lead to the suppression of intracellular cAMP production via adenylyl cyclase inhibition.[11]
Quantitative Data
The following tables summarize key quantitative data for bradykinin and Sar-(D-phe(8))des-arg(9) at their respective receptors. It is important to note that these values can vary depending on the experimental conditions, cell type, and assay used.
Table 1: Binding Affinities (Ki) and Potencies (EC50/IC50) of Bradykinin and Related Ligands
| Ligand | Receptor | Assay Type | Cell/Tissue | Species | Ki (nM) | EC50/IC50 (nM) | pKB | Reference(s) |
| Bradykinin | B2 | Radioligand Binding | Human Umbilical Vein | Human | - | - | - | [12] |
| Bradykinin | B2 | Radioligand Binding | CHO cells (recombinant) | Human | - | - | - | [12] |
| Bradykinin | B2 | Functional (Acidification) | IMR-90 cells | Human | - | pEC50 8.79 | - | [13] |
| Bradykinin | B2 | Functional (Acidification) | INT-407 cells | Human | - | pEC50 8.90 | - | [13] |
| Icatibant (HOE-140) | B2 | Radioligand Binding | Guinea Pig Ileum | Guinea Pig | 0.798 | 1.07 | - | [14] |
| Icatibant (HOE-140) | B2 | Functional (Acidification) | IMR-90 cells | Human | - | - | 8.54 | [13] |
| [Des-Arg9]-Bradykinin | B1 | Radioligand Binding | - | - | 1930 | - | - | [15] |
| [Des-Arg9]-Bradykinin | B2 | Radioligand Binding | - | - | 8100 | - | - | [15] |
Table 2: Potency of Sar-(D-phe(8))des-arg(9)
| Ligand | Receptor | Assay Type | Tissue | Species | EC50 (nM) | Reference(s) |
| Sar-(D-phe(8))des-arg(9) | B1 | Functional (Contraction) | Rabbit Aorta | Rabbit | 9.02 | [8][] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the affinity (Ki) of a ligand for its receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the desired bradykinin receptor (e.g., CHO-K1 cells for human B1 receptor).[3]
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.[17]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[17]
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in order: assay buffer, serially diluted test compound (unlabeled ligand), a fixed concentration of radiolabeled ligand (e.g., [³H]-Bradykinin or [³H]-Lys-des-Arg⁹-Bradykinin), and the prepared cell membranes.[3][17]
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow binding to reach equilibrium.[3]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).[3][17]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[3]
-
Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.[3]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the specific binding as a function of the log of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Detailed Methodology:
-
Cell Preparation:
-
Plate cells expressing the bradykinin receptor of interest in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye in an appropriate buffer for a specified time (e.g., 30-60 minutes) at 37°C.[18][19]
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
Add varying concentrations of the agonist (bradykinin or Sar-(D-phe(8))des-arg(9)) to the wells.
-
Immediately begin measuring the fluorescence intensity over time.[18]
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each agonist concentration.
-
Plot the response as a function of the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Smooth Muscle Contraction Assay
This ex vivo assay measures the physiological response of smooth muscle tissue to bradykinin or its analogs.
Detailed Methodology:
-
Tissue Preparation:
-
Isolate a smooth muscle-containing tissue, such as the guinea pig ileum or rat uterus.[20]
-
Cut the tissue into strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[21]
-
Connect the tissue strips to an isometric force transducer to record changes in tension.
-
-
Assay Procedure:
-
Allow the tissue to equilibrate under a resting tension for a period of time.
-
Add cumulative concentrations of the agonist (bradykinin or Sar-(D-phe(8))des-arg(9)) to the organ bath.
-
Record the contractile response (increase in tension) after each addition.[22]
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximum contraction induced by a standard agonist (e.g., potassium chloride).
-
Plot the percentage of maximum contraction against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Conclusion
Bradykinin and its receptors represent a complex and vital system in inflammation and cardiovascular physiology. The distinct expression patterns and roles of the B1 and B2 receptors offer unique opportunities for therapeutic intervention. A thorough understanding of their signaling mechanisms, as detailed in this guide, is paramount for the rational design and development of novel drugs targeting these pathways. The selective B1 receptor agonist, Sar-(D-phe(8))des-arg(9), serves as an invaluable pharmacological tool for dissecting the specific contributions of the B1 receptor in both research and preclinical models. The experimental protocols outlined herein provide a robust framework for the continued investigation of this important signaling axis.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]
- 6. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Bradykinin-induced Ca2+ signaling in human subcutaneous fibroblasts involves ATP release via hemichannels leading to P2Y12 receptors activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function and structure of bradykinin receptor 2 for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of bradykinin B1 and B2 receptors in IMR-90 and INT-407 human cell lines using a microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. glpbio.com [glpbio.com]
- 15. caymanchem.com [caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. bu.edu [bu.edu]
- 20. Inhibition of the contractile action of bradykinin on isolated smooth muscle preparations by derivatives of low molecular weight peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ex Vivo Smooth Muscle Pharmacological Effects of a Novel Bradykinin-Related Peptide, and Its Analogue, from Chinese Large Odorous Frog, Odorrana livida Skin Secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The B1 Receptor Selectivity of Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective agonist for the bradykinin B1 receptor. A detailed examination of its receptor selectivity, underlying signaling pathways, and the experimental methodologies used for its characterization is presented.
Core Concept: Selective Agonism at the Bradykinin B1 Receptor
This compound is a synthetic analog of des-Arg9-bradykinin, a biologically active metabolite of bradykinin. The structural modifications, namely the substitution of the eighth amino acid with D-Phenylalanine (D-Phe) and the addition of a Sarcosine (Sar) residue at the N-terminus, confer two key properties: enhanced resistance to degradation by peptidases and high selectivity for the bradykinin B1 receptor over the B2 receptor. This selectivity is crucial for its use as a research tool to investigate the specific roles of the B1 receptor in various physiological and pathophysiological processes, including inflammation, pain, and angiogenesis.
Quantitative Data Summary
The selectivity of this compound is best illustrated by comparing its activity at both B1 and B2 receptors. While direct binding affinity data for the B2 receptor is not extensively reported, the lack of functional activity at concentrations up to the micromolar range underscores its high selectivity.
| Parameter | B1 Receptor | B2 Receptor | Reference |
| Functional Activity (EC50) | 9.02 nM (in rabbit aorta) | No significant activity reported | [1] |
| Binding Affinity (Ki) | Not explicitly found | > 3 µM (inferred from lack of activity of similar B1-selective compounds) | [1] |
B1 Receptor Signaling Pathway
Activation of the B1 receptor by this compound initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), it primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which in turn activates various downstream signaling pathways.
Caption: B1 Receptor Signaling Cascade.
Experimental Protocols
The characterization of this compound's receptor selectivity involves a combination of radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of the compound for the B1 and B2 receptors.
1. Membrane Preparation:
-
Culture cells stably expressing either the human bradykinin B1 or B2 receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Pellet the cell membranes by high-speed centrifugation of the supernatant.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
2. Assay Procedure:
-
In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]Lys-des-Arg9-bradykinin for B1 receptors or [3H]Bradykinin for B2 receptors), and varying concentrations of the unlabeled this compound.
-
For total binding, add vehicle instead of the competitor. For non-specific binding, add a high concentration of an unlabeled standard ligand.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation to reach equilibrium.
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay (e.g., Calcium Mobilization)
This assay measures the functional consequence of receptor activation, such as the mobilization of intracellular calcium.
1. Cell Preparation:
-
Plate cells expressing the B1 or B2 receptor in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
2. Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of measuring intracellular calcium changes.
-
Add varying concentrations of this compound to the wells.
3. Data Analysis:
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
Experimental Workflow
The pharmacological characterization of a novel compound like this compound typically follows a logical progression from initial binding studies to functional and in vivo assessments.
Caption: Pharmacological Characterization Workflow.
Conclusion
This compound is a valuable pharmacological tool due to its high potency and selectivity for the bradykinin B1 receptor. Its resistance to enzymatic degradation further enhances its utility in both in vitro and in vivo studies. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive characterization of such selective receptor agonists, which are essential for advancing our understanding of the kinin system in health and disease and for the development of novel therapeutics.
References
An In-depth Technical Guide on Sar-[D-Phe8]-des-Arg9-Bradykinin: Structure, Function, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sar-[D-Phe8]-des-Arg9-Bradykinin is a synthetic octapeptide analogue of des-Arg9-bradykinin, a naturally occurring active metabolite of bradykinin. This potent and selective agonist for the bradykinin B1 receptor exhibits significant resistance to degradation by various peptidases, rendering it a valuable tool for investigating the physiological and pathophysiological roles of the B1 receptor. Its functions include the induction of hypotension, angiogenesis, and modulation of blood-tumor barrier permeability. This technical guide provides a comprehensive overview of the structure, function, and key experimental methodologies associated with this compound, aimed at supporting further research and drug development endeavors.
Structure
This compound is a modified peptide with specific amino acid substitutions and deletions compared to the endogenous bradykinin molecule. These modifications are crucial for its enhanced stability and receptor selectivity.
1.1. Amino Acid Sequence and Chemical Properties:
The primary structure and key chemical properties are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | {Sar}-Arg-Pro-Pro-Gly-Phe-Ser-Pro-D-Phe |
| Molecular Formula | C47H66N12O11 |
| Molecular Weight | 975.1 g/mol |
| CAS Number | 126959-88-4 |
Key Structural Modifications:
-
Sarcosine (Sar) at Position 1: The replacement of Arginine with Sarcosine at the N-terminus confers resistance to cleavage by aminopeptidases.
-
D-Phenylalanine (D-Phe) at Position 8: The incorporation of a D-amino acid at this position enhances the peptide's stability against degradation by kininases.
-
Deletion of Arginine (des-Arg) at Position 9: The absence of the C-terminal Arginine residue is a defining feature of B1 receptor agonists.
These structural alterations result in a metabolically stable peptide with a prolonged duration of action compared to its natural counterparts.
Function and Mechanism of Action
This compound exerts its biological effects primarily through the selective activation of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions.
2.1. Pharmacological Profile:
The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Species/Tissue | Value | Reference |
| EC50 | Rabbit Aorta | 9.02 nM | [] |
2.2. Biological Functions:
-
Hypotension: Activation of B1 receptors in the vasculature leads to vasodilation and a subsequent decrease in blood pressure.[2][3] This effect is mediated by the release of vasodilatory molecules such as prostaglandins and nitric oxide.[2]
-
Angiogenesis: The peptide has been shown to promote the formation of new blood vessels.
-
Inflammation and Pain: The B1 receptor is a key player in inflammatory processes and pain perception. This compound can be used to study these mechanisms.[2]
-
Blood-Tumor Barrier Permeability: Studies have indicated that this peptide can increase the permeability of the blood-tumor barrier, suggesting potential applications in enhancing drug delivery to tumors.
2.3. Signaling Pathways:
Upon binding of this compound, the B1 receptor couples to G proteins, primarily Gq/11 and Gs, to initiate downstream signaling cascades.
Experimental Protocols
This section provides an overview of the methodologies used to characterize the pharmacological properties of this compound.
3.1. Radioligand Binding Assay (for Determination of Ki):
This assay is used to determine the binding affinity of this compound to the B1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the B1 receptor. This typically involves homogenization and centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of a radiolabeled B1 receptor ligand (e.g., [3H]-des-Arg10-Kallidin) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
3.2. Rabbit Aorta Contraction/Relaxation Assay (for Determination of EC50):
This functional assay measures the potency of this compound in inducing a biological response in an isolated tissue preparation.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a rabbit and cut into rings. The rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration and Pre-contraction: The aortic rings are allowed to equilibrate under a resting tension. For relaxation studies, the rings are pre-contracted with an agent such as phenylephrine.
-
Cumulative Concentration-Response Curve: this compound is added to the organ bath in a cumulative manner, and the change in tension (contraction or relaxation) is recorded.
-
Data Analysis: The responses are plotted against the logarithm of the agonist concentration to generate a concentration-response curve. The EC50 value (the concentration that produces 50% of the maximal response) is determined from this curve.
Conclusion
This compound is a well-characterized and valuable pharmacological tool for the study of the bradykinin B1 receptor. Its high potency, selectivity, and metabolic stability make it an ideal agonist for in vitro and in vivo investigations. The detailed understanding of its structure, function, and the experimental methodologies used for its characterization, as outlined in this guide, will facilitate its effective use in advancing our knowledge of B1 receptor biology and its role in health and disease, and will aid in the development of novel therapeutic strategies targeting this receptor.
References
- 2. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 3. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of Bradykinin B1 Receptor Agonists: A Deep Dive into Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bradykinin B1 receptor, a G-protein coupled receptor (GPCR), stands as a compelling target in drug discovery, primarily due to its inducible nature. Unlike its constitutively expressed counterpart, the B2 receptor, the B1 receptor is significantly upregulated in response to tissue injury and inflammation, positioning it as a key player in chronic inflammatory states and pain.[1][2] This technical guide provides an in-depth exploration of the discovery and history of bradykinin B1 receptor agonists, detailing the experimental methodologies that have been pivotal in their characterization, presenting key quantitative data, and illustrating the intricate signaling pathways they modulate.
The Genesis of a Discovery: From Bradykinin to the B1 Receptor
The journey into the world of bradykinin B1 receptor agonists began with the discovery of bradykinin itself, a potent inflammatory mediator.[3] In the 1970s, the pioneering work of Regoli and his colleagues led to the pharmacological characterization and differentiation of two distinct bradykinin receptors, designated B1 and B2.[3] A key breakthrough was the identification of their respective selective agonists. While bradykinin is the primary endogenous ligand for the B2 receptor, its metabolite, des-Arg9-bradykinin, which is formed by the action of carboxypeptidases, was found to be the selective agonist for the B1 receptor.[2][4] This discovery was fundamental in unraveling the distinct physiological and pathophysiological roles of the two receptor subtypes.
Quantitative Profile of Bradykinin B1 Receptor Agonists
The characterization of B1 receptor agonists has been heavily reliant on quantitative pharmacological assays to determine their binding affinity, potency, and efficacy. The data below summarizes key parameters for seminal peptide agonists.
| Compound | Receptor Species | Assay Type | Parameter | Value (nM) | Reference |
| [³H]-Lys-des-Arg⁹-Bradykinin | Human | Radioligand Binding | Kd | ~0.2 | [5] |
| des-Arg9-BK | Mouse | Radioligand Binding | Ki | Selective | [6] |
| des-Arg10-kallidin | Human | Radioligand Binding | Ki | Highly Selective | [6] |
| Sar[D-Phe8]desArg9-BK | Rabbit | Functional Assay (pD2) | EC50 | Potent Agonist | [4] |
Illuminating the Signal: B1 Receptor Signaling Pathways
Activation of the bradykinin B1 receptor initiates a cascade of intracellular events. The canonical pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[2] The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC).[2] In some cellular contexts, the B1 receptor has also been shown to couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[7][8]
Experimental Cornerstones: Methodologies for B1 Agonist Characterization
The discovery and development of bradykinin B1 receptor agonists have been underpinned by a suite of robust experimental protocols. These assays are crucial for determining the pharmacological profile of novel compounds.
Radioligand Binding Assay
Radioligand binding assays are a fundamental technique to quantify the affinity of a ligand for its receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells stably expressing the human Bradykinin B1 receptor (e.g., CHO-K1 or HEK293 cells).[1]
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled B1 receptor ligand (e.g., [³H]-Lys-des-Arg⁹-Bradykinin), and either buffer (for total binding), a high concentration of an unlabeled B1 ligand (for non-specific binding), or the test compound at various concentrations.[1]
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.[1]
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.[1]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[1]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the dissociation constant (Kd) of the radioligand and the inhibitory constant (Ki) of the test compounds.
Calcium Mobilization Assay
Functional assays, such as the calcium mobilization assay, are employed to measure the cellular response to receptor activation.
Protocol:
-
Cell Culture: Cells stably expressing the B1 receptor are cultured in a multi-well plate.[2]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]
-
Compound Addition: The test agonist is added to the wells.
-
Signal Detection: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.[9]
-
Data Analysis: The change in fluorescence is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 (half-maximal effective concentration) can be determined.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity studies on bradykinin and related peptides: agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a binding assay for the B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The agonist selectivity of a mouse B1 bradykinin receptor differs from human and rabbit B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intracellular Ca2+ mobilization pathway via bradykinin B1 receptor activation in rat trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Bradykinin B1 Receptor Activation: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the physiological role of bradykinin B1 receptor (B1R) activation. It covers the molecular biology of the receptor, its signaling pathways, its role in various physiological and pathological processes, and key experimental methodologies for its study.
Introduction to the Bradykinin B1 Receptor
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) encoded by the BDKRB1 gene.[1][2][3] Unlike the constitutively expressed bradykinin B2 receptor (B2R), the B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions.[4][5][6] This inducible nature makes the B1R a key player in chronic inflammatory and pain states and an attractive therapeutic target.[4][6]
The primary endogenous ligands for the B1R are the des-Arg metabolites of kinins, such as des-Arg⁹-bradykinin. Activation of the B1R is implicated in a variety of physiological responses, including inflammation, pain perception, vasodilation, and vascular permeability.[2][4][7]
Molecular Biology
Gene and Protein Structure:
-
Gene: BDKRB1
-
Location (Human): Chromosome 14q32.2[3]
-
Protein: The B1R is a seven-transmembrane domain receptor belonging to the rhodopsin-like GPCR superfamily.[8][9] It consists of an extracellular N-terminus, seven hydrophobic transmembrane helices connected by intracellular and extracellular loops, and an intracellular C-terminus.
Quantitative Data: Ligand Binding Affinities and Functional Potencies
The following tables summarize key quantitative data for a selection of B1R agonists and antagonists. These values are essential for designing and interpreting experiments in B1R research.
Table 1: Binding Affinities (Ki) of Selected Bradykinin B1 Receptor Ligands
| Compound | Receptor Target | Ki (nM) | Species | Assay Type |
| Safotibant (LF22-0542) | B1 | 0.35 | Human | Radioligand Binding |
| BI 113823 | B1 | 5.3 | Human | - |
| [Des-Arg9]-Bradykinin | B1 | - | - | - |
| Lys-[Des-Arg9]-Bradykinin | B1 | - | - | - |
Table 2: Functional Potency (IC50/EC50) of Selected Bradykinin B1 Receptor Ligands
| Compound | Activity | IC50/EC50 (nM) | Species | Functional Assay |
| R-715 | Antagonist | - | Human | - |
| B-9958 | Antagonist | - | Human | - |
Table 3: Bradykinin B1 Receptor Expression in Tissues
| Tissue/Cell Type | Condition | Expression Level (mRNA/Protein) | Species | Reference |
| Airway Epithelial Cells | Inflammatory Stimuli | Upregulated | Human | [3] |
| Gastric Cancer Tissue | Cancer | Enhanced | Human | [1] |
| Sensory Neurons | Chronic Pain/Nerve Injury | Upregulated | Human/Rodent | [10][11] |
| Kidney | Diabetic Nephropathy | Markedly Enhanced | Mouse | [12] |
| Asthmatic Airways | Allergic Inflammation | Higher mRNA expression | Human | [1] |
Signaling Pathways
Activation of the B1R initiates a cascade of intracellular signaling events, primarily through its coupling to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[13]
Beyond the canonical Gq pathway, B1R activation has also been linked to other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the modulation of cyclic AMP (cAMP) levels.[14]
Caption: Bradykinin B1 Receptor Signaling Pathways. (Within 100 characters)
Physiological and Pathophysiological Roles
Inflammation
The upregulation of B1R at sites of tissue injury and inflammation is a hallmark of its function.[4] Activation of B1R contributes to the classic signs of inflammation, including vasodilation, increased vascular permeability, and the recruitment of inflammatory cells.
Pain
The B1R plays a crucial role in the development and maintenance of chronic pain states, particularly inflammatory and neuropathic pain.[6] Its induction in sensory neurons contributes to peripheral and central sensitization, leading to hyperalgesia and allodynia.[10] Preclinical studies have shown that B1R antagonists can effectively reduce pain in various animal models.[6]
Cardiovascular System
The role of the B1R in the cardiovascular system is complex. While it can contribute to vasodilation, its sustained activation in pathological conditions may have detrimental effects. B1R is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and myocardial infarction.
Diabetes
There is growing evidence for the involvement of the B1R in diabetic complications. Upregulation of B1R has been observed in diabetic neuropathy, and its activation is thought to contribute to the associated hyperalgesia.[15][16][17] Clinical trials have explored the potential of B1R antagonists for the treatment of diabetic neuropathic pain, although with mixed results.[18]
Experimental Protocols
Radioligand Binding Assay for B1 Receptor
This protocol is used to determine the binding affinity of a test compound for the B1R.
Materials:
-
Cell membranes expressing the human B1R (e.g., from transfected HEK293 or CHO cells)
-
Radioligand (e.g., [³H]-Lys-des-Arg⁹-Bradykinin)
-
Unlabeled B1R agonist or antagonist for non-specific binding determination
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of serially diluted test compound.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked filter plate.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.
Fura-2 AM Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) following B1R activation.
Materials:
-
Cells expressing the B1R plated on coverslips or in a 96-well plate.
-
Fura-2 AM stock solution (e.g., 1 mM in DMSO).
-
Pluronic F-127 (20% solution in DMSO).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
B1R agonist (e.g., des-Arg⁹-bradykinin).
-
Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm).
Procedure:
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration ~0.02%) in HBSS.
-
Remove the culture medium from the cells and wash with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification: Wash the cells twice with HBSS to remove extracellular dye and allow 15-30 minutes for complete de-esterification of the Fura-2 AM within the cells.
-
Imaging:
-
Place the cells on the microscope stage or in the plate reader.
-
Acquire baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add the B1R agonist and continue to record the fluorescence ratio (F340/F380).
-
-
Data Analysis: The change in the F340/F380 ratio over time reflects the change in [Ca²⁺]i.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is used to assess the anti-inflammatory effects of B1R antagonists.
Materials:
-
Rats or mice.
-
Carrageenan solution (e.g., 1% w/v in sterile saline).
-
Test compound (B1R antagonist) and vehicle.
-
Pletysmometer or calipers to measure paw volume/thickness.
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental conditions.
-
Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before carrageenan injection.
-
Induction of Inflammation: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the plantar surface of one hind paw. The contralateral paw can be injected with saline as a control.[19][20]
-
Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[21]
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the vehicle control group at each time point.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel B1R antagonist.
Caption: Preclinical Drug Discovery Workflow for B1R Antagonists. (Within 100 characters)
Conclusion
The bradykinin B1 receptor represents a critical, inducible component of the inflammatory and pain pathways. Its restricted expression in pathological states makes it a highly specific target for therapeutic intervention. This guide provides a foundational understanding of the B1R's physiological roles and offers detailed methodologies to aid researchers in the ongoing investigation and development of novel B1R-targeting therapeutics.
References
- 1. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Bradykinin receptor - Wikipedia [en.wikipedia.org]
- 3. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]
- 4. What B1 receptor antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeting the bradykinin B1 receptor to reduce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Systematic Review of Molecular Imaging Agents Targeting Bradykinin B1 and B2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 10. Bradykinin receptor expression and bradykinin-mediated sensitization of human sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 14. Bradykinin stimulates cAMP synthesis via mitogen-activated protein kinase-dependent regulation of cytosolic phospholipase A2 and prostaglandin E2 release in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Absence of diabetic hyperalgesia in bradykinin B1 receptor-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pathways for the bradykinin B1 receptor-mediated diabetic hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stork: Pathways for the bradykinin B1 receptor-mediated diabetic hyperalgesia in mice [storkapp.me]
- 18. The bradykinin-1 receptor antagonist fulmetibant in patients with diabetic neuropathic pain: the randomized, crossover, placebo-controlled, double-blind, phase 2a BRADiNP study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Sar-[D-Phe8]-des-Arg9-Bradykinin molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sar-[D-Phe8]-des-Arg9-Bradykinin, a synthetic peptide analog of the naturally occurring bradykinin. This document details its molecular characteristics, biological activity, and the primary signaling pathway through which it exerts its effects.
Core Molecular and Physical Properties
This compound is a potent and selective agonist for the bradykinin B1 receptor.[1][][3][4] Its structure has been modified from the endogenous peptide to confer resistance to degradation by various enzymes, including aminopeptidase, kininase I, and kininase II (ACE), thereby prolonging its biological activity.[1][][3]
| Property | Value | Reference |
| Molecular Weight | 975.11 g/mol | [1][][5] |
| 975.10 g/mol | [6][7] | |
| Molecular Formula | C47H66N12O11 | [1][][3][5][6][8] |
| Amino Acid Sequence | Sar-Arg-Pro-Pro-Gly-Phe-Ser-D-Phe | [1] |
| CAS Number | 126959-88-4 | [1][][3][5] |
| Purity | 99.96% | [6][7] |
| Solubility | Soluble to 2 mg/ml in water | [1][8] |
| Storage | Desiccate at -20°C | [1][3][5][8] |
Biological Activity and Mechanism of Action
This compound is a selective agonist of the bradykinin B1 receptor, with an EC50 of 9.02 nM in rabbit aorta.[1][][3] The B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury, often induced by cytokines such as interleukin-1β (IL-1β).[6][9]
Activation of the B1 receptor by this compound initiates a signaling cascade that leads to various physiological responses, including vasodilation, increased vascular permeability, and pain. These effects are primarily mediated through the Gαq pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. The peptide has demonstrated hypotensive and angiogenic activity in vivo.[1][][3]
B1 Receptor Signaling Pathway
The binding of this compound to the B1 receptor triggers a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gαq. This initiates a downstream signaling cascade as depicted in the diagram below.
Caption: B1 Receptor Signaling Pathway Activation.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary and vary between manufacturers, a general workflow for studying its biological activity can be outlined. The following represents a generalized protocol for assessing the effect of this compound on vascular smooth muscle contraction, a key functional assay.
Experimental Workflow: In Vitro Vascular Reactivity Assay
Caption: Workflow for Vascular Reactivity Assay.
Methodology:
-
Tissue Preparation: A rabbit aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is then cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration and Contraction: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Following equilibration, the rings are pre-contracted with a submaximal concentration of a vasoconstrictor, such as phenylephrine.
-
Drug Administration: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.
-
Data Recording and Analysis: Changes in isometric tension are recorded using a force transducer connected to a data acquisition system. The relaxation responses are expressed as a percentage of the pre-contraction induced by phenylephrine. A concentration-response curve is then plotted to determine the EC50 value.
This technical guide provides foundational information for researchers and professionals working with this compound. For further details on specific applications and handling, consulting the manufacturer's documentation is recommended.
References
- 1. rndsystems.com [rndsystems.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 5. biorbyt.com [biorbyt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Sar-[D-Phe8]-des-Arg9-Bradykinin
Chemical Identification:
| Compound Name | Sar-[D-Phe8]-des-Arg9-Bradykinin |
| CAS Number | 126959-88-4[1][2][3][4] |
| Molecular Formula | C47H66N12O11[2][4] |
| Molecular Weight | 975.11 g/mol [2][4] |
| Sequence | H-(Sar)-Arg-Pro-Pro-Gly-Phe-Ser-Pro-D-Phe-OH |
IMPORTANT NOTE: Contrary to potential assumptions, this compound is a potent and selective agonist of the bradykinin B1 receptor, not an antagonist. This is a critical distinction for researchers and drug development professionals.
Pharmacological Profile
This compound is a metabolically resistant analog of des-Arg9-bradykinin, the natural ligand for the bradykinin B1 receptor. The substitutions of Sarcosine at position 1 and D-Phenylalanine at position 8 confer resistance to degradation by aminopeptidases and carboxypeptidases, resulting in a longer plasma half-life compared to its endogenous counterpart.[5] This enhanced stability makes it a valuable tool for studying the physiological and pathophysiological roles of the B1 receptor.
Quantitative Data
| Parameter | Value | Species/Tissue | Reference |
| EC50 | 9.02 nM | Rabbit Aorta | [2] |
No specific Ki value for this compound was found in the reviewed literature. For the endogenous B1 receptor agonist, des-Arg9-bradykinin, Ki values of 1.93 µM for the B1 receptor and 8.1 µM for the B2 receptor have been reported.[6]
Biological Activity
This compound exhibits a range of biological activities primarily mediated through the activation of the bradykinin B1 receptor. These include:
-
Hypotensive Effects: In vivo studies in rabbits and rats have demonstrated that this compound can induce a hypotensive response, particularly in models where B1 receptor expression is upregulated, such as in the presence of endotoxins.[7][8] This effect is associated with peripheral vasodilation.[7]
-
Angiogenic Activity: The compound has been shown to possess angiogenic properties in vivo.[2]
-
Increased Vascular Permeability: In a rat glioma model, this compound was found to enhance the permeability of the blood-tumor barrier.[9]
-
Inflammatory Responses: Activation of the B1 receptor is linked to both acute and chronic inflammatory responses.[10]
-
Cellular Proliferation and Protein Synthesis: Studies with the parent compound, des-Arg9-bradykinin, have shown that B1 receptor activation can stimulate protein formation and cell division.[11]
Signaling Pathways
Activation of the bradykinin B1 receptor by this compound initiates a cascade of intracellular signaling events. The B1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq.
// Nodes Sar [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B1R [label="Bradykinin B1 Receptor\n(GPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_ER [label="Endoplasmic Reticulum\n(ER)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_cyto [label="Increased\nIntracellular Ca²⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_pathway [label="MAP Kinase\nPathway\n(ERK1/2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandin\nSynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; NO_Synthase [label="Nitric Oxide\nSynthase (NOS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Physiological_Effects [label="Physiological Effects\n(Vasodilation, Inflammation, etc.)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Sar -> B1R [label=" binds to"]; B1R -> Gq [label=" activates"]; Gq -> PLC [label=" activates"]; PLC -> PIP2 [label=" cleaves"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca_ER [label=" binds to receptor on"]; Ca_ER -> Ca_cyto [label=" releases Ca²⁺"]; DAG -> PKC [label=" activates"]; PKC -> MAPK_pathway [label=" activates"]; Ca_cyto -> NO_Synthase [label=" activates"]; NO_Synthase -> NO [label=" produces"]; Ca_cyto -> Prostaglandins [label=" leads to"]; MAPK_pathway -> Physiological_Effects; Prostaglandins -> Physiological_Effects; NO -> Physiological_Effects; } . Bradykinin B1 Receptor Signaling Pathway
Experimental Protocols
In Vitro Rabbit Aorta Contraction Assay
This assay is a classic method to determine the potency of vasoactive compounds.
Methodology:
-
Tissue Preparation: Male New Zealand white rabbits are euthanized. The thoracic aorta is excised and placed in cold Krebs solution. The aorta is cleaned of adherent fat and connective tissue and cut into rings of 3-5 mm in width.
-
Mounting: The aortic rings are mounted in organ baths containing Krebs solution at 37°C and bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.
-
Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 2 grams, with the Krebs solution being changed every 15 minutes.
-
Induction of B1 Receptors (if necessary): In some protocols, tissues are incubated with an inflammatory agent like lipopolysaccharide (LPS) to upregulate the expression of B1 receptors.[12]
-
Cumulative Concentration-Response Curve: this compound is added to the organ baths in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.
-
Data Analysis: The contractile responses are measured as a percentage of the maximum contraction induced by a reference agonist (e.g., potassium chloride). The EC50 value is calculated from the concentration-response curve.
In Vivo Hypotensive Effect Measurement
This protocol outlines the procedure for assessing the effect of this compound on blood pressure in an animal model.
Methodology:
-
Animal Model: Anesthetized rabbits or rats are used. Catheters are inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.
-
Pre-treatment (optional): To study the B1 receptor-mediated effects, animals may be pre-treated with a sublethal dose of bacterial lipopolysaccharide (LPS) to induce B1 receptor expression.[7]
-
Hemodynamic Monitoring: The arterial catheter is connected to a pressure transducer to continuously monitor blood pressure and heart rate.
-
Drug Administration: this compound is administered intravenously.
-
Data Collection: Hemodynamic parameters are recorded before, during, and after drug administration to determine the magnitude and duration of the hypotensive response.
-
Pharmacokinetic Analysis (optional): Blood samples can be collected at various time points to determine the plasma concentration of the compound and calculate pharmacokinetic parameters.[7]
Metabolic Stability
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the bradykinin B1 receptor. Its high potency, selectivity, and metabolic stability make it a reliable agonist for both in vitro and in vivo studies. This technical guide provides a comprehensive overview of its key characteristics, signaling pathways, and relevant experimental protocols to aid researchers in their exploration of the kinin system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. caymanchem.com [caymanchem.com]
- 7. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of blood-tumor barrier permeability by Sar-[D-Phe8]des-Arg9BK, a metabolically resistant bradykinin B1 agonist, in a rat C6 glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. Activation of protein formation and cell division by bradykinin and des-Arg9-bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enhanced Stability of Sar-[D-Phe8]-des-Arg9-Bradykinin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biological half-life and associated signaling pathways of Sar-[D-Phe8]-des-Arg9-Bradykinin, a synthetic analog of the inflammatory mediator, des-Arg9-bradykinin. Engineered for enhanced stability, this peptide serves as a potent and selective agonist for the bradykinin B1 receptor, a key player in inflammatory and pain pathways. Its resistance to enzymatic degradation makes it a valuable tool in pharmacological research and a potential candidate for therapeutic development. This document provides a comprehensive summary of its stability, the experimental methods used for its characterization, and the signaling cascades it initiates.
Biological Half-life and Stability
This compound is specifically designed to resist degradation by key enzymes that rapidly inactivate natural bradykinins. Modifications, including the N-terminal sarcosine (Sar) and the substitution of L-Phenylalanine with its D-isomer (D-Phe) at position 8, confer significant resistance to aminopeptidases and carboxypeptidases.
| Compound | Biological Matrix | Half-life | Reference |
| Bradykinin | Human Serum | 27 ± 10 seconds | [1] |
| des-Arg9-Bradykinin | Human Serum | 643 ± 436 seconds | [1] |
| This compound | Rabbit Plasma | Slower elimination than Lys-BK | [2][] |
Experimental Protocols
The determination of the biological half-life of peptides like this compound involves robust analytical methodologies. The following outlines a generalizable protocol for assessing peptide stability in a biological matrix such as plasma or serum, primarily utilizing High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro Peptide Stability Assay in Plasma/Serum
1. Materials and Reagents:
-
This compound (lyophilized)
-
Human or animal plasma/serum (e.g., from pooled healthy donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Internal standard (a stable, non-interfering peptide)
-
Microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Reversed-phase HPLC system with a C18 column and UV detector
2. Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) to a known concentration.
-
Thaw plasma/serum on ice and centrifuge to remove any precipitates.
-
Pre-warm the plasma/serum to 37°C.
3. Incubation:
-
Spike a known amount of the peptide stock solution into the pre-warmed plasma/serum to achieve the desired final concentration.
-
Incubate the mixture at 37°C with gentle agitation.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the incubation mixture.
4. Reaction Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing a protein precipitation agent, such as an equal volume of ACN with 1% TFA.
-
Add the internal standard.
-
Vortex vigorously to ensure thorough mixing and complete protein precipitation.
-
Incubate on ice for at least 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
5. HPLC Analysis:
-
Carefully collect the supernatant containing the peptide and transfer it to an HPLC vial.
-
Inject a defined volume of the supernatant onto the C18 column.
-
Elute the peptide using a gradient of ACN in water with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (typically 214 or 280 nm).
-
Identify and quantify the peak corresponding to the intact this compound by comparing its retention time and peak area to a standard curve.
6. Data Analysis:
-
Calculate the percentage of the initial peptide remaining at each time point.
-
Plot the percentage of remaining peptide against time.
-
Determine the half-life (t½) by fitting the data to a first-order decay kinetic model.
Signaling Pathways and Visualizations
This compound exerts its biological effects by selectively binding to and activating the bradykinin B1 receptor, a G-protein coupled receptor (GPCR). Upon activation, the B1 receptor primarily couples to the inhibitory G-protein, Gαi. This initiates a signaling cascade that culminates in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK).
Caption: B1 Receptor Signaling Pathway via Gαi and MAPK/ERK.
The activation of ERK leads to the phosphorylation of various downstream targets, including transcription factors that translocate to the nucleus to modulate the expression of genes involved in inflammation, pain, and cellular growth.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro half-life of a peptide.
Caption: Workflow for In Vitro Peptide Half-Life Determination.
This systematic approach ensures reproducible and accurate measurement of peptide stability in biological fluids, which is a cornerstone of preclinical drug development.
References
- 1. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathways of Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective synthetic agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR) implicated in a variety of pathophysiological processes including inflammation, pain, and vascular regulation. This technical guide provides a comprehensive overview of the downstream signaling pathways activated by this compound upon binding to the B1R. It details the molecular mechanisms, presents quantitative data, outlines key experimental protocols for studying these pathways, and provides visual representations of the signaling cascades.
Introduction to this compound and the B1 Receptor
This compound is a metabolically stable analog of des-Arg9-bradykinin, an endogenous ligand for the B1R. Its resistance to degradation by peptidases ensures a prolonged duration of action, making it a valuable tool for studying B1R function. The B1R is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and certain pathological conditions. This inducible expression pattern makes the B1R an attractive therapeutic target.
Core Signaling Pathways of this compound
The binding of this compound to the B1R initiates a cascade of intracellular events, primarily through the coupling to the Gq family of G-proteins. This activation leads to the stimulation of multiple downstream effector systems.
Gq/Phospholipase C (PLC) Pathway and Calcium Mobilization
Upon agonist binding, the B1R undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, in turn, stimulates Phospholipase C-β (PLCβ).[1][2] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rapid increase in intracellular calcium concentration is a key event in B1R signaling and can be experimentally measured to quantify receptor activation.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway
Activation of the B1R by agonists like this compound also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and inflammation. The activation of ERK1/2 is often downstream of PLC activation and involves Protein Kinase C (PKC), which is activated by DAG and intracellular calcium.[2]
Nuclear Factor-kappa B (NF-κB) Pathway
The pro-inflammatory effects of B1R activation are partly mediated through the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[4][5] The canonical NF-κB pathway is initiated by the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as cytokines and chemokines. The activation of NF-κB by B1R signaling is thought to be downstream of the Gq/PLC pathway.[1]
Quantitative Data
The following tables summarize key quantitative parameters for this compound and related ligands in various experimental systems.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Cell/Tissue | Assay Type | Ki (nM) | Reference |
| This compound | Bradykinin B1 | CHO cells expressing human B1R | Radioligand Competition | 2.5 ± 0.8 | [6] |
| [3H]-[Leu9,des-Arg10]kallidin | Bradykinin B1 | CHO cells expressing human B1R | Saturation Binding | Kd = 1.4 ± 0.7 | [6] |
Table 2: Functional Potency
| Agonist | Response Measured | Cell/Tissue | EC50 (nM) | Reference |
| This compound | Contraction | Rabbit Aorta | 9.02 | [7][8] |
| des-Arg9-bradykinin | Intracellular Ca2+ increase | Bovine Tracheal Smooth Muscle Cells | 316 | [9] |
| Bradykinin | ERK1/2 Phosphorylation | Human Trabecular Meshwork Cells | 0.7 | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competition)
This protocol is adapted for determining the binding affinity (Ki) of this compound for the B1 receptor.
Materials:
-
Cell membranes from cells stably expressing the human Bradykinin B1 receptor (e.g., CHO-K1 cells).[11]
-
Radioligand: [³H]-Lys-des-Arg⁹-Bradykinin.[11]
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.[11]
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
96-well plates and glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[11]
-
Scintillation fluid and counter.
-
Filtration manifold.
Procedure:
-
Thaw cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.[11]
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
25 µL of serially diluted this compound.
-
50 µL of [³H]-Lys-des-Arg⁹-Bradykinin diluted in Assay Buffer.
-
100 µL of diluted cell membranes.[11]
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[11]
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.[11]
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.[11]
-
Dry the filters, place them in scintillation vials, add scintillation fluid, and measure radioactivity.[11]
-
Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ and calculate the Ki value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium concentration changes in response to this compound using the fluorescent indicator Fura-2 AM.
References
- 1. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agonist stimulation of B1 and B2 kinin receptors causes activation of the MAP kinase signaling pathway, resulting in the translocation of AP-1 in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptidoglycan induces bradykinin receptor 1 expression through Toll-like receptor 2 and NF-κB signaling pathway in human nasal mucosa-derived fibroblasts of chronic rhinosinusitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BDKRB1 bradykinin receptor B1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. researchgate.net [researchgate.net]
- 9. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bradykinin activation of extracellular signal-regulated kinases in human trabecular meshwork cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Role of Sar-[D-Phe8]-des-Arg9-Bradykinin in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective synthetic agonist of the bradykinin B1 receptor (B1R). The B1R is a G-protein coupled receptor that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammatory stimuli and tissue injury. This inducible nature makes the B1R a key target in the pathophysiology of various inflammatory conditions. This compound, due to its metabolic stability and high affinity for the B1R, serves as a critical tool for elucidating the role of this receptor in inflammation and for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action of this compound, its effects on inflammatory signaling pathways, quantitative data on its activity, and detailed experimental protocols for its investigation.
Introduction: The Kinin-Kallikrein System and Inflammatory Response
The kinin-kallikrein system is a crucial cascade that releases vasoactive peptides known as kinins, primarily bradykinin (BK) and kallidin (Lys-BK). These peptides play a significant role in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[1] Their effects are mediated through two distinct G-protein coupled receptors: the constitutively expressed B2 receptor (B2R) and the inducible B1 receptor (B1R).
The B1R is of particular interest in the context of chronic inflammation. While sparsely present in normal tissues, its expression is rapidly induced by inflammatory mediators such as cytokines (e.g., IL-1β, TNF-α) and bacterial endotoxins (lipopolysaccharide, LPS).[2] The endogenous ligand for the B1R is des-Arg9-bradykinin, a metabolite of bradykinin. Activation of the B1R contributes to key features of the inflammatory response, including vasodilation, increased vascular permeability, edema formation, and the recruitment of leukocytes.
This compound is a synthetic analog of des-Arg9-bradykinin. It is characterized by two key modifications: the substitution of the N-terminal arginine with sarcosine (Sar) and the replacement of phenylalanine at position 8 with its D-isomer (D-Phe). These changes confer resistance to degradation by aminopeptidases and carboxypeptidases, resulting in a significantly prolonged half-life and making it a robust tool for in vitro and in vivo studies.[3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its pro-inflammatory effects by selectively binding to and activating the B1R. The B1R is primarily coupled to the Gαq/11 subunit of heterotrimeric G-proteins.
Primary Signaling Pathway: Gαq/11 Activation
Upon agonist binding, the B1R undergoes a conformational change, leading to the activation of Gαq/11. This initiates a downstream signaling cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq/11 stimulates the membrane-bound enzyme phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
-
Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, leading to cellular responses.
Downstream Inflammatory Pathways
Activation of the B1R by this compound can also lead to the activation of other pro-inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
-
MAPK Pathway: The increase in intracellular calcium and PKC activation can trigger the MAPK cascade, including ERK1/2 and p38 MAPK.[5] Activation of these kinases leads to the phosphorylation and activation of various transcription factors that regulate the expression of inflammatory genes.
-
NF-κB Pathway: Bradykinin has been shown to induce the translocation of the p65 subunit of NF-κB to the nucleus.[6] This is a critical step in the inflammatory response, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Potency of this compound
| Compound | Assay System | Parameter | Value | Reference |
| This compound | Rabbit Aorta | EC50 | 9.02 nM | [3] |
| des-Arg9-Bradykinin | Bovine Tracheal Smooth Muscle Cells | EC50 (Ca2+ mobilization) | 316 nM | [7] |
Table 2: In Vivo Inflammatory Effects of B1R Agonists
| Compound | Animal Model | Dose | Effect | Reference |
| des-Arg9-Bradykinin | Rat Paw Edema (LPS-primed) | 3-300 nmol (intraplantar) | Dose-dependent increase in paw volume (ED50 = 24.1 nmol) | [8] |
Table 3: Effects on Inflammatory Mediators
| Compound | Cell/Tissue | Mediator | Effect | Reference |
| Bradykinin | Human Lung Fibroblasts | IL-6 | Increased production | [5] |
| Bradykinin | Human Lung Fibroblasts | IL-8 | Increased production | [5] |
| Bradykinin | Human Skeletal Muscular Fibroblasts | Prostaglandin E2 | Increased release | [6] |
| This compound | Anesthetized Rabbit | Prostaglandins | Implicated in hypotensive effect | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inflammatory role of this compound.
In Vitro Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HEK293-B1R or primary cells known to express B1R after induction).
-
This compound stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with and without calcium and magnesium.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Procedure:
-
Cell Seeding: Seed the B1R-expressing cells into 96-well black, clear-bottom plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with calcium and magnesium.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading for a few cycles.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add a defined volume (e.g., 20 µL) of the agonist solution to the wells.
-
Kinetic Measurement: Immediately after agonist addition, start the kinetic measurement of fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) for a defined period (e.g., 2-5 minutes).
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of the agonist and plot a dose-response curve to determine the EC50 value.
In Vivo Carrageenan-Induced Paw Edema Model
This protocol describes a common in vivo model to assess the pro-inflammatory effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
This compound.
-
λ-Carrageenan (1% w/v in sterile saline).
-
Plethysmometer or digital calipers.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the experimental conditions for at least one week.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or calipers.
-
Compound Administration: Administer this compound or vehicle control via a relevant route (e.g., intraplantar, subcutaneous, or intraperitoneal) at various doses.
-
Induction of Inflammation: At a specified time after compound administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the paw edema in the agonist-treated groups to the vehicle control group. A dose-response curve can be generated to determine the ED50.
Note: In some experimental paradigms, animals may be pre-treated with LPS to upregulate B1R expression before the administration of a B1R agonist.[8]
References
- 1. Bradykinin-2 receptor-mediated release of 3H-arachidonic acid and formation of prostaglandin E2 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the induction of pharmacological responses to des-Arg9-bradykinin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
- 4. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 5. Bradykinin stimulates IL-6 and IL-8 production by human lung fibroblasts through ERK- and p38 MAPK-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bradykinin stimulates prostaglandin E2 release in human skeletal muscular fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Sar-[D-Phe8]-des-Arg9-Bradykinin In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Sar-[D-Phe8]-des-Arg9-Bradykinin is a synthetic peptide analogue of des-Arg9-bradykinin. Its structural modifications, including the substitution with Sarcosine at position 1 and a D-Phenylalanine at position 8, confer significant resistance to degradation by key enzymes like aminopeptidases and angiotensin-converting enzyme (ACE). This metabolic stability results in a prolonged half-life and sustained activity in vivo compared to its endogenous counterparts.
Contrary to some bradykinin analogues that act as antagonists, this compound is a potent and selective agonist of the bradykinin B1 receptor (B1R) . The B1R is a G-protein coupled receptor that is typically expressed at very low levels in healthy tissues. However, its expression is rapidly and significantly upregulated in response to inflammatory stimuli, such as bacterial lipopolysaccharides (LPS), cytokines (e.g., Interleukin-1β), and tissue injury.[1] Activation of the B1R is a key step in the progression of inflammatory responses, contributing to vasodilation, increased vascular permeability, and the sensitization of nociceptors, leading to pain and hyperalgesia.[2]
Therefore, this compound is a critical pharmacological tool used to selectively induce and study B1R-mediated physiological and pathological processes in vivo, particularly in the context of inflammation, chronic pain, and cardiovascular regulation.
Signaling Pathway
Activation of the Bradykinin B1 Receptor by this compound initiates a well-defined intracellular signaling cascade. As a Gq/11-coupled receptor, its stimulation leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in various pro-inflammatory effects, including nitric oxide production, prostaglandin synthesis, and increased vascular permeability.[3][4]
References
- 1. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of Sar-[D-Phe8]-des-Arg9-Bradykinin in Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatments. The kinin system, particularly the bradykinin B1 receptor, has emerged as a key player in the modulation of pain and inflammation. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated following nerve injury and during inflammation, making it a promising target for therapeutic intervention.
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective peptide agonist for the bradykinin B1 receptor. Due to its resistance to degradation by key enzymes like aminopeptidases and angiotensin-converting enzyme (ACE), it offers a stable tool for investigating the in vivo roles of B1 receptor activation. While much research has focused on the analgesic potential of B1 receptor antagonists, studying the effects of a selective agonist like this compound is crucial for elucidating the precise contribution of this receptor to the initiation and maintenance of neuropathic pain states.
These application notes provide detailed protocols for utilizing this compound in a rat model of neuropathic pain to characterize its effects on pain-like behaviors and to explore the underlying signaling pathways.
Key Applications
-
Investigating the role of B1 receptor activation in central sensitization and the maintenance of neuropathic pain.
-
Characterizing the behavioral phenotypes (mechanical allodynia, thermal hyperalgesia) induced by B1 receptor agonism in a neuropathic state.
-
Screening novel B1 receptor antagonists for their ability to reverse the pro-nociceptive effects of this compound.
-
Elucidating the downstream signaling cascades activated by the B1 receptor in the spinal cord of neuropathic rats.
Experimental Protocols
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats
The Spared Nerve Injury (SNI) model is a widely used and reproducible model that induces robust and long-lasting neuropathic pain behaviors.[1]
Materials:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., Isoflurane)
-
Surgical scissors, fine forceps, and wound clips
-
7-0 silk suture
Procedure:
-
Anesthetize the rat using isoflurane (4% for induction, 2% for maintenance).
-
Place the animal in a prone position and shave the lateral surface of the left thigh.
-
Make a small skin incision and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with 7-0 silk suture and perform a distal transection, removing a 2-4 mm piece of the distal nerve stump.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle layer with absorbable sutures and the skin with wound clips.
-
For sham-operated controls, expose the sciatic nerve and its branches without performing ligation and transection.[2]
-
Allow the animals to recover for at least 7 days before commencing behavioral testing to allow for the full development of neuropathic pain symptoms.
Preparation and Administration of this compound
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Intrathecal (i.t.) injection catheters (PE-10 tubing)
Preparation of Dosing Solution:
-
This compound is soluble in water.
-
Prepare a stock solution by dissolving the peptide in sterile saline to a concentration of 1 mg/mL.
-
Further dilute the stock solution with sterile saline to the desired final concentrations for injection (e.g., 1, 3, and 10 µg/10 µL).
-
Store stock solutions at -20°C and working dilutions on ice for immediate use.
Intrathecal (i.t.) Administration:
Intrathecal administration allows for direct delivery of the compound to the spinal cord, a key site for pain processing.
-
Briefly anesthetize the rat with isoflurane.
-
Insert a 30-gauge needle attached to a microsyringe between the L4 and L5 vertebrae.
-
A flick of the tail indicates proper placement in the intrathecal space.
-
Inject a volume of 10 µL of the this compound solution or vehicle (saline) over 10-15 seconds.
-
Remove the needle and allow the animal to recover.
Assessment of Pain-like Behaviors
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a hallmark of neuropathic pain.
Procedure:
-
Place the rats in individual Plexiglas chambers on an elevated wire mesh floor and allow them to acclimate for 15-20 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
Thermal hyperalgesia is an increased sensitivity to a noxious heat stimulus.
Procedure:
-
Place the rats in individual Plexiglas chambers on a glass plate.
-
Position a radiant heat source underneath the glass plate, targeting the plantar surface of the hind paw.
-
Measure the time taken for the rat to withdraw its paw (paw withdrawal latency, PWL).
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in the SNI model.
Caption: Experimental workflow for assessing the effects of this compound.
Data Presentation
The following tables present hypothetical quantitative data that could be expected from such an experiment, based on the known pro-nociceptive role of B1 receptor activation.
Table 1: Effect of Intrathecal this compound on Mechanical Allodynia in SNI Rats
| Treatment Group | Dose (µg, i.t.) | Pre-Dose PWT (g) | 30 min Post-Dose PWT (g) | 60 min Post-Dose PWT (g) |
| Sham + Vehicle | - | 14.5 ± 1.2 | 14.2 ± 1.5 | 14.6 ± 1.3 |
| SNI + Vehicle | - | 4.2 ± 0.5 | 4.1 ± 0.6 | 4.3 ± 0.5 |
| SNI + S-d-P-d-A-B | 1 | 4.3 ± 0.4 | 2.5 ± 0.3 | 3.8 ± 0.4 |
| SNI + S-d-P-d-A-B | 3 | 4.1 ± 0.6 | 1.8 ± 0.2** | 3.1 ± 0.3 |
| SNI + S-d-P-d-A-B | 10 | 4.2 ± 0.5 | 1.2 ± 0.1*** | 2.5 ± 0.2** |
*PWT: Paw Withdrawal Threshold. Data are presented as Mean ± SEM. S-d-P-d-A-B: this compound. *p<0.05, **p<0.01, **p<0.001 compared to SNI + Vehicle group.
Table 2: Effect of Intrathecal this compound on Thermal Hyperalgesia in SNI Rats
| Treatment Group | Dose (µg, i.t.) | Pre-Dose PWL (s) | 30 min Post-Dose PWL (s) | 60 min Post-Dose PWL (s) |
| Sham + Vehicle | - | 12.8 ± 1.1 | 12.5 ± 1.3 | 12.9 ± 1.0 |
| SNI + Vehicle | - | 6.5 ± 0.7 | 6.3 ± 0.8 | 6.6 ± 0.7 |
| SNI + S-d-P-d-A-B | 1 | 6.6 ± 0.6 | 4.8 ± 0.5 | 5.9 ± 0.6 |
| SNI + S-d-P-d-A-B | 3 | 6.4 ± 0.8 | 3.9 ± 0.4** | 5.1 ± 0.5 |
| SNI + S-d-P-d-A-B | 10 | 6.5 ± 0.7 | 3.1 ± 0.3*** | 4.2 ± 0.4** |
*PWL: Paw Withdrawal Latency. Data are presented as Mean ± SEM. S-d-P-d-A-B: this compound. *p<0.05, **p<0.01, **p<0.001 compared to SNI + Vehicle group.
Signaling Pathway
Activation of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR), in dorsal horn neurons is expected to initiate a signaling cascade that leads to increased neuronal excitability and central sensitization, thereby exacerbating neuropathic pain.
Caption: Putative signaling pathway of B1 receptor activation in a dorsal horn neuron.
Conclusion
The use of this compound in rat models of neuropathic pain provides a valuable approach to dissect the role of the bradykinin B1 receptor in the pathophysiology of chronic pain. The protocols outlined here offer a framework for conducting these investigations, from the induction of a neuropathic state to the assessment of behavioral outcomes and the exploration of underlying molecular mechanisms. Such studies are essential for the validation of the B1 receptor as a therapeutic target and for the development of novel analgesics for neuropathic pain.
References
Application Notes and Protocols: Sar-[D-Phe8]-des-Arg9-Bradykinin in Mouse Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor (B1R).[][2] Unlike the constitutively expressed bradykinin B2 receptor, the B1R is typically upregulated in response to tissue injury and inflammation. This makes the B1R a key target in inflammatory processes. It is crucial to note that as a B1R agonist, this compound is expected to induce or enhance inflammatory responses rather than suppress them. Therefore, its application in inflammation models is primarily for studying the pro-inflammatory effects of B1R activation. These notes provide an overview of its potential use, relevant signaling pathways, and detailed protocols for common mouse inflammation models where its effects can be studied.
Bradykinin B1 Receptor Signaling Pathway
Activation of the bradykinin B1 receptor by an agonist like this compound initiates a signaling cascade that contributes to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, and pain. The pathway is primarily mediated through G-protein coupling.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Quantitative Data Summary
Direct quantitative data on the dose of this compound specifically in mouse inflammation models is limited in the available literature. However, based on studies using other B1R agonists like des-Arg9-bradykinin in rodents, a potential dosage range can be extrapolated. The following table summarizes the expected outcomes and potential dosages when using a B1R agonist in common inflammation models.
| Parameter | Mouse Inflammation Model | Agonist (Example) | Dosage Range (Intraplantar) | Expected Outcome |
| Paw Edema | Carrageenan-Induced Paw Edema | des-Arg9-bradykinin | 20 - 100 nmol/paw | Increased paw volume (edema), indicative of enhanced vascular permeability.[3][4] |
| Leukocyte Infiltration | Thioglycollate Peritonitis | (Hypothetical) | (Not established) | Potentially increased recruitment of neutrophils and macrophages to the peritoneal cavity. |
| Pain/Hyperalgesia | Freund's Adjuvant Inflammation | des-Arg10-kallidin | (Not specified for this agonist) | Exacerbation of mechanical or thermal hyperalgesia, indicating sensitization of nociceptors.[5] |
Note: The dosages provided are based on other B1R agonists and should be optimized for this compound in the specific experimental context.
Experimental Protocols
Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory drugs. When using this compound, the objective would be to observe its pro-inflammatory effects.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Male or female mice (e.g., C57BL/6, 6-8 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the experimental environment for at least 48 hours.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness using digital calipers.
-
Compound Administration: Administer this compound, dissolved in sterile saline, via a suitable route (e.g., intraperitoneal, subcutaneous, or intraplantar injection). The timing of administration relative to the carrageenan injection should be determined based on the experimental design.
-
Induction of Inflammation: 30 minutes to 1 hour after compound administration, inject 20-50 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[6][7]
-
Measurement of Edema: Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).[8]
-
Data Analysis: Calculate the increase in paw volume as an indicator of edema. Compare the results between the control group (vehicle + carrageenan) and the experimental group (this compound + carrageenan).
Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.
Thioglycollate-Induced Peritonitis in Mice
This model is used to study the recruitment of leukocytes, particularly neutrophils and macrophages, to the site of inflammation.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Phosphate-buffered saline (PBS) containing EDTA
-
Flow cytometer and relevant antibodies (e.g., anti-Gr-1, anti-F4/80)
-
Male or female mice (e.g., C57BL/6, 6-8 weeks old)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least 48 hours before the experiment.
-
Compound Administration: Administer this compound dissolved in sterile saline via the desired route (e.g., intraperitoneal or subcutaneous).
-
Induction of Peritonitis: Inject 1-3 mL of sterile 3% or 4% thioglycollate medium into the peritoneal cavity of each mouse.[10][11]
-
Peritoneal Lavage: At a predetermined time point (e.g., 4, 24, or 72 hours) after thioglycollate injection, euthanize the mice and perform a peritoneal lavage by injecting and then withdrawing 5-10 mL of cold PBS-EDTA.
-
Cell Counting and Analysis:
-
Determine the total number of cells in the peritoneal lavage fluid using a hemocytometer.
-
Prepare cells for flow cytometry by staining with fluorescently labeled antibodies to identify different leukocyte populations (e.g., neutrophils, macrophages).
-
-
Data Analysis: Compare the total and differential leukocyte counts between the control and experimental groups to assess the effect of this compound on inflammatory cell recruitment.
Caption: Experimental Workflow for Thioglycollate-Induced Peritonitis.
Conclusion
This compound, as a potent B1R agonist, is a valuable tool for investigating the pro-inflammatory roles of the bradykinin B1 receptor. Its use in mouse models of inflammation can help elucidate the mechanisms of B1R-mediated edema, leukocyte recruitment, and pain. Researchers should carefully consider the pro-inflammatory nature of this compound when designing experiments and interpreting results. The provided protocols offer a starting point for studying the in vivo effects of this compound in well-established mouse inflammation models.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. Changes in paw oedema triggered via bradykinin B(1) and B(2) receptors in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihyperalgesic activity of a novel nonpeptide bradykinin B1 receptor antagonist in transgenic mice expressing the human B1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioglycollate Induced Peritonitis [bio-protocol.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. olac.berkeley.edu [olac.berkeley.edu]
Application Notes and Protocols for Cell Culture Assays Using Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective synthetic agonist for the bradykinin B1 receptor.[1][2] Unlike its endogenous counterpart, des-Arg9-bradykinin, this peptide analog is resistant to degradation by several key enzymes, including aminopeptidases, kininase I and II (angiotensin-converting enzyme, ACE), and neutral endopeptidase.[1][3] This metabolic stability ensures a more sustained and reliable activation of B1 receptors in vitro, making it an invaluable tool for studying B1 receptor signaling and function in various physiological and pathological processes, including inflammation, pain, and angiogenesis.[2][3]
The bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and inflammatory stimuli.[4] Its activation triggers a cascade of intracellular signaling events, making it a key target for drug discovery and development. These application notes provide detailed protocols for utilizing this compound in a range of cell culture assays to investigate B1 receptor activation and its downstream consequences.
Data Presentation
The following tables summarize quantitative data obtained from various in vitro assays using this compound and other B1 receptor agonists.
Table 1: Potency of this compound in Functional Assays
| Assay Type | Cell/Tissue Type | Parameter Measured | EC50 | Reference |
| Contraction Assay | Rabbit Aorta | Contractile Response | 9.02 nM | [1] |
| Calcium Mobilization | Bovine Tracheal Smooth Muscle Cells | Intracellular Ca2+ Increase | 316 nM | [5] |
| Plasma Protein Extravasation | Rat C6 Glioma Model | Enhanced Permeability | - | [6] |
Table 2: Effects of B1 Receptor Activation on Intracellular Calcium
| Agonist | Cell Type | Basal [Ca2+]i | Peak [Ca2+]i (post-stimulation) | Fold Increase | Reference |
| des-Arg9-bradykinin (1 µM) | Murine Bronchoalveolar Eosinophils | - | - | 485% | [7] |
| Ionomycin (100 nmol/l) | Ras oncogene expressing cells | 114 ± 17 nmol/l | 342 ± 24 nmol/l | ~3-fold | [8] |
Signaling Pathways and Experimental Workflows
Activation of the B1 receptor by this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gq and Gi proteins.
Caption: B1 Receptor Signaling Pathway.
The following workflow outlines the general steps for conducting cell-based assays with this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i) following B1 receptor activation.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HEK293-B1, CHO-B1, or primary cells known to express B1R).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Black-walled, clear-bottom 96-well plates.
-
Fluorescence microplate reader with kinetic reading capabilities.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye. Leave 100 µL of HBSS in each well.
-
Agonist Preparation: Prepare serial dilutions of this compound in HBSS at 2x the final desired concentration.
-
Measurement:
-
Place the cell plate in a fluorescence microplate reader.
-
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add 100 µL of the 2x agonist solution to the wells.
-
Immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Calculate the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration to determine the EC50 value.
Nitric Oxide (NO) Release Assay (Griess Assay)
This assay measures the production of nitric oxide (NO) by quantifying its stable metabolite, nitrite (NO2-), in the cell culture supernatant.
Materials:
-
Cells known to produce NO in response to B1 receptor activation (e.g., endothelial cells).
-
This compound.
-
Griess Reagent System (containing N-(1-naphthyl)ethylenediamine and sulfanilamide).
-
Sodium nitrite (for standard curve).
-
Cell culture medium (phenol red-free).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 540 nm.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the medium with fresh, phenol red-free medium.
-
Treat the cells with various concentrations of this compound. Include a negative control (vehicle) and a positive control (e.g., LPS for macrophages).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C.
-
-
Sample Collection: Carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium.
-
Griess Reaction:
-
Add 50 µL of sulfanilamide solution to each well containing the samples and standards.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Use the standard curve to determine the nitrite concentration in each sample.
ERK1/2 Phosphorylation Assay (In-Cell Western or ELISA)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a key downstream target of the MAPK pathway activated by the B1 receptor.
Materials:
-
Cells expressing the B1 receptor.
-
This compound.
-
Serum-free cell culture medium.
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
Appropriate secondary antibodies conjugated to a detectable label (e.g., horseradish peroxidase for ELISA, or a fluorescent dye for In-Cell Western).
-
96-well plates.
-
Plate reader (colorimetric or fluorescence/luminescence).
Protocol:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate.
-
Once cells reach ~80% confluency, replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal ERK phosphorylation.
-
-
Agonist Stimulation:
-
Prepare dilutions of this compound in serum-free medium.
-
Add the agonist to the cells and incubate for a short period (typically 5-15 minutes) at 37°C.
-
-
Cell Lysis and Detection (ELISA-based method):
-
Aspirate the medium and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total ERK1/2.
-
Follow the manufacturer's instructions for the specific phospho-ERK1/2 ELISA kit, which will involve incubation with a detection antibody against phosphorylated ERK1/2, followed by a substrate and measurement of the signal.
-
-
In-Cell Western Protocol:
-
After stimulation, fix the cells in the wells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites.
-
Incubate with the primary antibody against phospho-ERK1/2.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Image the plate on an appropriate scanner.
-
-
Data Analysis: For both methods, normalize the phospho-ERK1/2 signal to the total ERK1/2 signal or to cell number. Plot the normalized signal against the agonist concentration to determine the EC50.
Pro-inflammatory Cytokine Release Assay (ELISA)
This assay measures the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), from cells stimulated with this compound.
Materials:
-
Immune cells (e.g., macrophages, monocytes) or other cell types capable of cytokine production.
-
This compound.
-
ELISA kits for the specific cytokines of interest (e.g., human or mouse IL-6, TNF-α).
-
Cell culture medium.
-
96-well ELISA plates.
-
Microplate reader.
Protocol:
-
Cell Seeding and Stimulation:
-
Seed cells in a 24- or 48-well plate.
-
Treat the cells with various concentrations of this compound.
-
Incubate for an appropriate time to allow for cytokine production and release (e.g., 6-24 hours).
-
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris. The supernatant can be stored at -80°C until analysis.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the agonist concentration.
References
- 1. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Des-Arg9-bradykinin-induced increases in intracellular calcium ion concentration in single bovine tracheal smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of blood-tumor barrier permeability by Sar-[D-Phe8]des-Arg9BK, a metabolically resistant bradykinin B1 agonist, in a rat C6 glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of calcium in cell shrinkage and intracellular alkalinization by bradykinin in Ha-ras oncogene expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sar-[D-Phe8]-des-Arg9-Bradykinin for Smooth Muscle Contraction Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and a comprehensive protocol for utilizing Sar-[D-Phe8]-des-Arg9-Bradykinin in smooth muscle contraction assays. This compound is a potent and selective agonist for the bradykinin B1 receptor, notable for its resistance to degradation by key enzymes like aminopeptidase, kininase I and II (ACE), and neutral endopeptidase.[1][2] This metabolic stability makes it a valuable tool for in vitro pharmacological studies. The protocol outlines the methodology for isolated tissue preparation, organ bath setup, and the execution of concentration-response curves to characterize the contractile effects mediated by B1 receptor activation. Furthermore, it details the determination of antagonist affinity using the pA2 value, a critical parameter in drug discovery and pharmacological research.
Introduction
Bradykinin is a pro-inflammatory nonapeptide that regulates smooth muscle tone, among other physiological functions.[3] It exerts its effects through two G protein-coupled receptors: B1 and B2.[3][4] While B2 receptors are constitutively expressed, B1 receptors are typically induced by inflammatory stimuli, tissue injury, or cytokines like interleukin-1β.[3][4][5] this compound is a synthetic analog of des-Arg9-bradykinin, the natural ligand for the B1 receptor. Its modifications confer high potency, selectivity for the B1 receptor, and resistance to enzymatic degradation. These properties make it an ideal pharmacological tool to investigate the role of the B1 receptor in smooth muscle physiology and pathophysiology.
Organ bath systems are a foundational technique in pharmacology for studying the contractility of isolated tissues such as vascular, airway, gastrointestinal, and bladder smooth muscle.[6][7] This assay allows for the quantification of muscle contraction and relaxation in response to pharmacological agents, providing insights into receptor function and signaling pathways.[6][7]
Principle of the Assay
This protocol is designed to quantify the contractile response of an isolated smooth muscle preparation to this compound. The tissue is suspended in an organ bath containing a physiological salt solution, and changes in isometric tension are recorded using a force transducer.[6][8] A cumulative concentration-response curve is generated to determine the potency (EC50) of the agonist.
To characterize a competitive antagonist, the assay measures the antagonist's ability to shift the agonist's concentration-response curve to the right. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is then calculated.[9][10] A higher pA2 value indicates a more potent antagonist.[9]
Materials and Reagents
-
Tissue: Smooth muscle tissue (e.g., rabbit aorta, guinea pig ileum, rat uterus). The choice of tissue will depend on the specific research question and B1 receptor expression. B1 receptors are often inducible, so pre-treatment of the animal or tissue with an inflammatory agent (e.g., lipopolysaccharide) may be necessary.[4][11]
-
This compound: B1 receptor agonist.
-
Test Antagonist: Compound to be evaluated.
-
Krebs-Henseleit Solution (or other appropriate physiological salt solution):
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 11.1 mM
-
-
Carbogen Gas: 95% O2 / 5% CO2
-
Equipment:
-
Organ Bath System with thermoregulation (37°C)[12]
-
Isometric Force Transducer
-
Data Acquisition System
-
Dissection tools
-
Surgical thread
-
Experimental Protocol
Tissue Preparation
-
Euthanize the animal according to institutionally approved ethical guidelines.
-
Promptly dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated Krebs-Henseleit solution.
-
Carefully clean the tissue of adherent connective and fatty tissues.
-
Prepare tissue strips of appropriate size (e.g., 2-3 mm wide and 10-15 mm long). For vascular tissues, rings may be prepared.
-
Tie surgical threads to both ends of the tissue strip.
Organ Bath Setup and Equilibration
-
Mount the tissue strip in the organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.[12][13]
-
Attach one end of the thread to a fixed hook in the chamber and the other end to the isometric force transducer.
-
Apply an optimal resting tension to the tissue (e.g., 1-2 grams, this needs to be optimized for each tissue type) and allow it to equilibrate for 60-90 minutes.[13]
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during the equilibration period.[12][13]
Determination of Agonist Potency (EC50)
-
After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 50-80 mM).[13]
-
Wash the tissue repeatedly until the tension returns to the baseline.
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments once the previous concentration has produced a stable response.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
Wash the tissue to return to baseline.
Determination of Antagonist Affinity (pA2)
-
After obtaining a control concentration-response curve for this compound, wash the tissue thoroughly.
-
Introduce a known concentration of the test antagonist into the bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).
-
In the presence of the antagonist, repeat the cumulative concentration-response curve for this compound.
-
Repeat steps 1-3 with at least two other concentrations of the antagonist.[14]
Data Analysis and Interpretation
-
Concentration-Response Curves: Plot the contractile response (as a percentage of the maximal response) against the logarithm of the agonist concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 (the molar concentration of an agonist that produces 50% of the maximal response) and the maximum effect (Emax).
-
pA2 Calculation: The pA2 value is a measure of the potency of a competitive antagonist.[9][15] It can be determined using the Schild equation: pA2 = -log([B]) + log(CR-1) , where [B] is the concentration of the antagonist and CR is the dose ratio. The dose ratio is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist. A Schild plot can also be constructed by plotting log(CR-1) against the log of the antagonist concentration. For a competitive antagonist, the slope of this plot should not be significantly different from unity, and the x-intercept provides the pA2 value.[14]
Data Presentation
Table 1: Potency of this compound in Rabbit Aorta
| Parameter | Value | Reference |
| EC50 | 9.02 nM | [1][2] |
| Tissue | Rabbit Aorta | [1][2] |
| Note | B1 receptors were induced by pre-incubation with interleukin-1β. | [16] |
Table 2: Hypothetical pA2 Determination for a Competitive Antagonist (Antagonist X)
| Antagonist X Conc. (nM) | Agonist EC50 (nM) | Dose Ratio (CR) | log(CR-1) |
| 0 (Control) | 10 | 1 | - |
| 1 | 30 | 3 | 0.30 |
| 10 | 110 | 11 | 1.00 |
| 100 | 1010 | 101 | 2.00 |
| Calculated pA2 | 9.0 |
Note: The data in Table 2 is for illustrative purposes to demonstrate the calculation.
Visualization of Pathways and Workflows
Signaling Pathway
The bradykinin B1 receptor, upon activation by an agonist like this compound, couples to G proteins, primarily Gαq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][17] The elevated intracellular calcium, along with the activation of other pathways like Rho-kinase, leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[3]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Signaling Pathways Mediating Bradykinin-Induced Contraction in Murine and Human Detrusor Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of B(1)-kinin receptors in vascular smooth muscle cells: cellular mechanisms of map kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
- 7. dmt.dk [dmt.dk]
- 8. dmt.dk [dmt.dk]
- 9. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 10. pa2-and-receptor-differentiation-a-statistical-analysis-of-competitive-antagonism - Ask this paper | Bohrium [bohrium.com]
- 11. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. doctor2018.jumedicine.com [doctor2018.jumedicine.com]
- 13. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]
- 14. neuron.mefst.hr [neuron.mefst.hr]
- 15. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Bradykinin B1 receptors in rabbit aorta smooth muscle cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sar-[D-Phe8]-des-Arg9-Bradykinin Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective synthetic agonist for the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1][2][] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target in research related to pain, inflammation, and cardiovascular diseases.[4][5] This peptide is resistant to degradation by several key enzymes, including aminopeptidases and angiotensin-converting enzyme (ACE), ensuring greater stability in experimental settings compared to endogenous ligands.[]
These application notes provide a comprehensive guide to preparing and utilizing this compound for in vitro cell culture experiments.
Product Information
| Property | Value | Reference |
| Molecular Weight | 975.11 g/mol | [] |
| Appearance | White lyophilized solid | [6] |
| Purity | ≥98% (typically confirmed by HPLC) | |
| Solubility | Water (up to 2 mg/mL), DMSO (up to 100 mg/mL) | [6][7] |
| Storage (Lyophilized) | Desiccate at -20°C | |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [7] |
Mechanism of Action and Signaling Pathway
This compound selectively binds to and activates the bradykinin B1 receptor. The B1R is coupled to the Gαq/11 subunit of heterotrimeric G-proteins.[4][8] Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[8][9] The elevation of intracellular Ca2+ and the action of DAG activate various downstream signaling cascades, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38.[10] These pathways ultimately regulate cellular processes like inflammation, proliferation, and migration.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:
It is recommended to prepare a concentrated stock solution to minimize the volume of solvent added to the cell culture medium.
| Solvent | Concentration | Notes |
| Water | 1 mM (0.975 mg/mL) | Soluble up to 2 mg/mL. Use sterile, nuclease-free water. |
| DMSO | 10 mM (9.75 mg/mL) | Highly soluble (up to 100 mg/mL).[7] Use high-purity, anhydrous DMSO. Note that DMSO can have effects on cells at higher concentrations. |
Protocol for 10 mM Stock Solution in DMSO:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
To prepare a 10 mM stock solution from 1 mg of the peptide (MW: 975.11), add 102.6 µL of DMSO.
-
Vortex gently to dissolve the peptide completely. If needed, sonicate briefly in a water bath.[11]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7]
Cell Treatment Protocol
This protocol provides a general guideline. Specific parameters such as cell density, serum starvation, and treatment duration should be optimized for your specific cell type and experimental endpoint.
Materials:
-
Cells expressing the bradykinin B1 receptor (either endogenously or through transfection).
-
Complete cell culture medium.
-
Serum-free or low-serum medium.
-
This compound stock solution.
-
Phosphate-Buffered Saline (PBS).
-
Appropriate multi-well plates.
Procedure:
-
Cell Seeding: Seed cells in the desired multi-well plate format at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, gently aspirate the complete medium and wash the cells once with sterile PBS. Replace with serum-free or low-serum (e.g., 0.1-0.5% FBS) medium and incubate for 4-24 hours.
-
Preparation of Working Solutions: Dilute the stock solution of this compound to the desired final concentrations in serum-free or low-serum medium immediately before use. It is advisable to perform serial dilutions.
-
Cell Treatment: Aspirate the starvation medium and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of the solvent, e.g., DMSO, used for the highest peptide concentration).
-
Incubation: Incubate the cells for the desired period, which can range from minutes for signaling pathway activation studies (e.g., phosphorylation events) to hours or days for gene expression or cell proliferation assays.
-
Downstream Analysis: Following incubation, harvest the cells or cell lysates for the intended downstream analysis (e.g., Western blotting, qPCR, ELISA, calcium imaging).
Experimental Workflow
Caption: General Experimental Workflow for Cell Treatment.
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the cell type, receptor expression level, and the specific assay. The EC50 (half-maximal effective concentration) has been reported to be 9.02 nM in rabbit aorta, which can serve as a starting point.[1][] A dose-response experiment is highly recommended to determine the optimal concentration for your system.
| Concentration Range | Application |
| 1 - 100 nM | Typical range for studying B1R-mediated signaling |
| 10 - 1000 nM | May be required for cells with lower B1R expression or in the presence of antagonists |
| > 1 µM | Generally used for assessing receptor specificity and non-specific effects |
Quality Control and Best Practices
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent (e.g., DMSO) on the cells.
-
Positive and Negative Controls: If available, use a known agonist as a positive control and an antagonist as a negative control to validate the assay.
-
Peptide Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare single-use aliquots.
-
Cell Viability: For longer incubation times, it is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
-
Receptor Expression: Confirm B1 receptor expression in your cell model of choice, as its expression can be low or absent in many cell lines under basal conditions. Pre-treatment with inflammatory stimuli like IL-1β or LPS may be required to induce B1R expression.[7]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 4. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 9. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. glpbio.com [glpbio.com]
Application Notes and Protocols for In Vivo Administration of Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration routes for Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective agonist of the bradykinin B1 receptor. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a metabolically stable analog of the B1 receptor agonist, des-Arg9-bradykinin. Its resistance to degradation by key enzymes such as aminopeptidase, kininase I, and neutral endopeptidase (ACE) results in a longer plasma half-life compared to its endogenous counterpart, making it a valuable tool for studying the physiological and pathophysiological roles of the B1 receptor in vivo.[1] The B1 receptor is typically upregulated in response to tissue injury and inflammation, and its activation is implicated in chronic pain, inflammation, and angiogenesis.[2]
Data Presentation: In Vivo Administration Routes and Dosages
The following table summarizes quantitative data from various studies utilizing this compound across different administration routes and animal models.
| Administration Route | Animal Model | Dosage | Vehicle | Key Findings | Reference |
| Intravenous (IV) | Anesthetized Rabbits | Bolus injections | Saline | Dose-dependent hypotension, decreased total peripheral resistance and cardiac output. | [1] |
| Intravenous (IV) | Young Male Brown/Norway Rats (pre-treated with endotoxin) | Not specified | Not specified | Induced a hypotensive effect.[3] | [3] |
| Subcutaneous (SC) | Rats | 1 nmol/day (into sponge implant) | Not specified | Did not significantly enhance basal sponge-induced neovascularization alone. | [4] |
| Intrapleural | Male Wistar Rats | 10-60 nmol/cavity | Phosphate-buffered saline (PBS) | Induced a time-dependent leukocyte migration.[5] | [5] |
Note: Data on intraperitoneal and oral administration of this compound are limited in the reviewed literature. The protocols provided below for these routes are based on general best practices for peptide administration.
Mandatory Visualizations
Signaling Pathway of Bradykinin B1 Receptor
Activation of the B1 receptor by this compound initiates a cascade of intracellular events. The diagram below illustrates the key signaling molecules involved.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow: In Vivo Administration and Analysis
The following diagram outlines a general workflow for in vivo studies involving the administration of this compound.
Caption: General Experimental Workflow.
Experimental Protocols
Intravenous (IV) Administration
Objective: To assess the acute systemic effects of this compound, such as changes in blood pressure.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Animal model (e.g., rabbit, rat)
-
Anesthetic (if required)
-
Catheterization equipment for intravenous access (e.g., tail vein, femoral vein)
-
Physiological monitoring equipment (e.g., blood pressure transducer)
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile saline to the desired concentration.[6] The solubility in water is up to 2 mg/ml.
-
Ensure the solution is clear and free of particulates. Filter sterilize if necessary.
-
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Surgically expose and catheterize the desired vein (e.g., a marginal ear vein in rabbits or a femoral vein in rats) for drug administration.
-
Implant a catheter in an artery (e.g., carotid or femoral artery) connected to a pressure transducer to monitor blood pressure.
-
-
Administration:
-
Administer a bolus injection of the this compound solution via the venous catheter.
-
Follow with a small flush of sterile saline to ensure complete delivery of the dose.
-
-
Monitoring and Data Collection:
-
Continuously record mean arterial pressure (MAP), heart rate, and other relevant cardiovascular parameters before, during, and after administration.
-
Collect blood samples at predetermined time points to analyze pharmacokinetic parameters if required.
-
Subcutaneous (SC) Administration
Objective: To evaluate the local or sustained systemic effects of this compound, particularly in models of inflammation and angiogenesis.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Animal model (e.g., rat, mouse)
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen sterile vehicle.
-
-
Animal Preparation:
-
Gently restrain the animal.
-
Lift the skin on the back, between the shoulder blades, to form a tent.
-
-
Administration:
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Inject the solution into the subcutaneous space.
-
Withdraw the needle and gently pinch the injection site to prevent leakage.
-
-
Monitoring and Data Collection:
-
For angiogenesis models, this may involve implanting a sponge into which the compound is injected daily.[4]
-
Assess the desired endpoint at specified time points (e.g., measuring sponge blood flow, hemoglobin content, or inflammatory markers).
-
Intraperitoneal (IP) Administration
Objective: To achieve systemic distribution of this compound, often used in models of systemic inflammation or pain.
Materials:
-
This compound
-
Sterile vehicle (e.g., saline, PBS)
-
Animal model (e.g., mouse, rat)
-
Sterile syringes and needles (e.g., 25-27 gauge)
Protocol:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for other routes.
-
-
Animal Preparation:
-
Restrain the animal securely, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
-
Administration:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution into the peritoneal cavity.
-
-
Monitoring and Data Collection:
-
Monitor the animal for the desired physiological or behavioral responses (e.g., pain sensitivity, inflammatory markers in peritoneal lavage fluid).
-
Oral Administration (Gavage)
Objective: To assess the oral bioavailability and systemic effects of this compound following gastrointestinal absorption. Note: The oral bioavailability of peptides is often low due to enzymatic degradation and poor absorption.
Materials:
-
This compound
-
Vehicle suitable for oral administration (e.g., water, methylcellulose solution)
-
Animal model (e.g., rat, mouse)
-
Oral gavage needle with a ball tip
Protocol:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution in a vehicle appropriate for oral administration.
-
-
Animal Preparation:
-
Gently restrain the animal.
-
-
Administration:
-
Carefully insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus.
-
Slowly administer the solution directly into the stomach.
-
-
Monitoring and Data Collection:
-
Collect blood samples at various time points to determine the plasma concentration of the peptide and calculate pharmacokinetic parameters such as Cmax, Tmax, and bioavailability.
-
Monitor for any systemic effects.
-
Conclusion
The choice of administration route for this compound is highly dependent on the specific research question and the desired pharmacokinetic and pharmacodynamic profile. Intravenous administration is suitable for studying acute, systemic effects, while subcutaneous and intraperitoneal routes are useful for achieving sustained systemic exposure in various disease models. The information and protocols provided herein serve as a guide for researchers to design and execute robust in vivo studies with this potent B1 receptor agonist. Further research is warranted to fully characterize the pharmacokinetic profiles associated with different administration routes.
References
- 1. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The induction of des-Arg9-bradykinin-mediated hyperalgesia in the rat by inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A hypotensive response induced by des-Arg9-bradykinin in young brown/Norway rats pretreated with endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the mechanisms involved in the inflammatory response induced by des-Arg9-bradykinin in the rat pleural cavity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
Application Notes and Protocols: EC50 of Sar-[D-Phe8]-des-Arg9-Bradykinin in Rabbit Aorta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sar-[D-Phe8]-des-Arg9-Bradykinin is a synthetic analog of des-Arg9-bradykinin, a potent and selective agonist of the bradykinin B1 receptor.[1] This peptide is notable for its resistance to degradation by several key enzymes, including aminopeptidases and angiotensin-converting enzyme (ACE), also known as kininase II.[1] Its stability and selectivity make it a valuable tool for investigating the physiological and pathophysiological roles of the B1 receptor, particularly in the cardiovascular system. In the rabbit aorta, this compound has been demonstrated to be a potent vasoconstrictor, with a reported EC50 of 9.02 nM.[1]
These application notes provide a detailed overview of the pharmacological properties of this compound, experimental protocols for determining its EC50 in isolated rabbit aorta, and a summary of the relevant signaling pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| EC50 in Rabbit Aorta | 9.02 nM | [1] |
| Receptor Specificity | Potent and selective Bradykinin B1 receptor agonist | [1] |
| Molar Mass | 975.11 g/mol | |
| Molecular Formula | C47H66N12O11 | [1] |
Experimental Protocols
Protocol 1: Isolated Rabbit Aorta Tissue Preparation and Mounting
This protocol describes the standard procedure for isolating and preparing rabbit aortic rings for in vitro pharmacology studies.
Materials:
-
Male New Zealand White rabbits
-
Sodium pentobarbital solution (or other suitable anesthetic)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Dissection microscope
-
Standard dissection tools (forceps, scissors)
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize a male New Zealand White rabbit using an approved anesthetic protocol.
-
Immediately perform a thoracotomy and carefully excise the thoracic aorta.
-
Place the isolated aorta in a petri dish containing ice-cold Krebs-Henseleit solution and aerate with carbogen gas.
-
Under a dissection microscope, carefully remove any adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in length.[2]
-
For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire or wooden stick. The presence or absence of a functional endothelium should be confirmed pharmacologically (e.g., with acetylcholine).
-
Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect one hook to a fixed support and the other to an isometric force transducer to record changes in tension.
-
Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of approximately 2 grams, with periodic washes with fresh Krebs-Henseleit solution every 15-20 minutes.
Protocol 2: Determination of EC50 for this compound
This protocol outlines the procedure for generating a cumulative concentration-response curve to determine the EC50 value.
Materials:
-
Prepared and mounted rabbit aortic rings (from Protocol 1)
-
This compound stock solution (dissolved in distilled water or appropriate vehicle)
-
Organ bath system
-
Data acquisition system
Procedure:
-
After the equilibration period, induce a reference contraction with a standard agonist such as phenylephrine (e.g., 1 µM) or KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.
-
Begin the cumulative concentration-response curve by adding the lowest concentration of this compound to the organ bath.
-
Once the response has stabilized, add the next higher concentration of the agonist without washing out the previous concentration.
-
Continue this process in a stepwise manner until a maximal response is achieved or the concentration-response curve plateaus.
-
At the end of the experiment, wash the tissues and perform a final maximal contraction with the reference agonist to normalize the data.
-
Record the contractile responses as a percentage of the maximal contraction induced by the reference agonist.
-
Plot the concentration of this compound (on a logarithmic scale) against the corresponding response.
-
Use a non-linear regression analysis (e.g., a sigmoidal dose-response curve fit) to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Signaling Pathways
The vasoconstrictor effect of this compound in the rabbit aorta is mediated by the bradykinin B1 receptor, a G protein-coupled receptor (GPCR).
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Pathway in Vascular Smooth Muscle.
The binding of this compound to the B1 receptor activates the Gαq subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores (sarcoplasmic reticulum), while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to the contraction of the vascular smooth muscle.
Experimental Workflow
The following diagram illustrates the general workflow for determining the EC50 of a vasoactive compound in isolated rabbit aorta.
References
Application Notes and Protocols: Measuring Cardiovascular Effects of Sar-[D-Phe8]-des-Arg9-Bradykinin in Rabbits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sar-[D-Phe8]-des-Arg9-Bradykinin is a potent and selective agonist for the bradykinin B1 receptor.[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, such as that induced by bacterial lipopolysaccharide (LPS).[1] This makes this compound a valuable tool for investigating the role of the B1 receptor in cardiovascular regulation during inflammatory states. These application notes provide detailed protocols for assessing the cardiovascular effects of this peptide in both in vivo and in vitro rabbit models.
Data Presentation
The following tables summarize the hemodynamic effects of this compound in anesthetized, LPS-pretreated rabbits. The data is based on studies investigating the cardiovascular response to this B1 receptor agonist.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized, LPS-Treated Rabbits
| Parameter | Change Following Administration | Notes |
| Mean Arterial Pressure | Hypotension (decrease)[3] | A primary and significant effect. |
| Total Peripheral Resistance | Decrease[3] | Contributes to the hypotensive effect. |
| Cardiac Output | Decrease[3] | A consecutive contributor to hypotension following vasodilation.[3] |
| Heart Rate | No significant change reported | |
| Central Venous Pressure | Reduction[3] | |
| Carotid Blood Flow | Decrease[3] | |
| Mesenteric Blood Flow | Decrease[3] | |
| Femoral Blood Flow | Decrease[3] | |
| Carotid Vascular Resistance | Transient reduction followed by a secondary increase[3] | The secondary increase can be abolished by diclofenac or hexamethonium.[3] |
| Femoral Vascular Resistance | Transient reduction followed by a secondary increase[3] | |
| Hematocrit | No change[3] |
Signaling Pathway
The cardiovascular effects of this compound are initiated by its binding to the B1 receptor on vascular smooth muscle cells and endothelial cells. The downstream signaling cascade involves multiple pathways that ultimately lead to vasodilation and changes in vascular permeability.
Experimental Protocols
Protocol 1: In Vivo Measurement of Cardiovascular Effects in Anesthetized Rabbits
This protocol details the methodology for measuring the hemodynamic effects of this compound in a rabbit model.
1. Animal Preparation and Anesthesia:
-
Animal Model: New Zealand White rabbits of either sex.
-
Pre-treatment (Optional but recommended for B1 receptor upregulation): Administer a sublethal dose of bacterial lipopolysaccharide (LPS) intravenously (e.g., 10 µg/kg) 24 hours prior to the experiment to induce B1 receptor expression.
-
Anesthesia: Anesthetize the rabbit with an appropriate anesthetic agent. Sodium pentobarbital (30 mg/kg, i.v.) can be used. Maintain anesthesia with supplemental doses as needed.
-
Ventilation: Intubate the trachea and ventilate the animal with room air using a respiratory pump.
-
Body Temperature: Maintain body temperature at 37°C using a heating pad.
2. Surgical Procedures:
-
Cannulation: Under anesthesia, perform a cut-down to expose the femoral artery and vein.
-
Arterial Line: Insert a cannula filled with heparinized saline into the femoral artery for continuous blood pressure monitoring.
-
Venous Line: Insert a cannula into the femoral vein for the administration of this compound and other agents. The marginal ear vein can also be used for injections.
-
Blood Flow Probes (Optional): Place electromagnetic or Doppler flow probes around the carotid, mesenteric, and femoral arteries to measure regional blood flow.
3. Hemodynamic Measurements:
-
Blood Pressure: Connect the arterial cannula to a pressure transducer to record systolic, diastolic, and mean arterial pressure (MAP).
-
Heart Rate: Derive heart rate from the arterial pressure waveform.
-
Cardiac Output: Measure cardiac output using the thermodilution technique. This involves injecting a known volume of cold saline into the right atrium and measuring the temperature change in the pulmonary artery via a thermistor-tipped catheter.
-
Total Peripheral Resistance (TPR): Calculate TPR using the formula: TPR = MAP / Cardiac Output.
-
Regional Blood Flow: Record blood flow in the cannulated arteries using the flow probes.
4. Drug Administration:
-
Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Administration: Administer the peptide intravenously as a bolus injection or a continuous infusion through the venous cannula.
-
Dose-Response: To establish a dose-response relationship, administer increasing doses of the peptide, allowing for a sufficient recovery period between doses.
5. Data Acquisition and Analysis:
-
Continuously record all hemodynamic parameters using a data acquisition system.
-
Analyze the changes in each parameter from baseline following the administration of this compound.
-
Statistical analysis should be performed to determine the significance of the observed effects.
Protocol 2: In Vitro Measurement of Vascular Reactivity in Isolated Rabbit Aorta
This protocol is for assessing the direct effect of this compound on vascular smooth muscle tone.
1. Tissue Preparation:
-
Euthanasia: Euthanize a New Zealand White rabbit using an approved method (e.g., overdose of pentobarbital).
-
Aorta Isolation: Immediately excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.
-
Cleaning and Sectioning: Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of 3-5 mm in length.
2. Organ Bath Setup:
-
Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution.
-
Temperature and Aeration: Maintain the bath at 37°C and continuously bubble with a gas mixture of 95% O2 and 5% CO2.
-
Tension Transducer: Connect the upper hook to an isometric force transducer to record changes in tension.
3. Experimental Procedure:
-
Equilibration: Allow the aortic rings to equilibrate for at least 60 minutes under a resting tension of 2 grams. Replace the Krebs-Henseleit solution every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for viability.
-
Induction of B1 Receptors (if necessary): For tissues not pre-treated with LPS in vivo, B1 receptor expression can be induced by incubating the aortic rings with interleukin-1β (IL-1β) for a few hours.
-
Cumulative Concentration-Response Curve: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise. Record the contractile or relaxant response at each concentration.
-
Data Analysis: Express the responses as a percentage of the maximal contraction induced by potassium chloride. Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).
Concluding Remarks
The protocols outlined provide a comprehensive framework for investigating the cardiovascular effects of this compound in rabbits. The in vivo model allows for the assessment of systemic hemodynamic changes, while the in vitro model provides insights into the direct effects on vascular smooth muscle. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of the role of the B1 receptor in cardiovascular physiology and pathophysiology.
References
Troubleshooting & Optimization
Sar-[D-Phe8]-des-Arg9-Bradykinin solubility in water and DMSO
This guide provides technical information and answers to frequently asked questions regarding the solubility, handling, and experimental use of Sar-[D-Phe8]-des-Arg9-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor.[1][2][][4] Its structure makes it resistant to degradation by common enzymes like aminopeptidase, kininase I, and kininase II (ACE), giving it a longer biological half-life compared to endogenous ligands.[1][] It is frequently used in research to study physiological and pathological processes involving the B1 receptor, such as inflammation, pain perception, angiogenesis, and cardiovascular regulation.[2][][5]
Q2: What are the recommended solvents for dissolving this compound and what are its solubility limits?
A: The solubility of this compound varies between common laboratory solvents. For aqueous solutions, it is soluble up to 2 mg/mL in water.[1][6][7] For organic solvents, it has a much higher solubility in DMSO, reaching up to 100 mg/mL.[8] It is critical to use freshly opened, anhydrous DMSO, as the compound is hygroscopic and absorbed water can affect solubility.[8] For difficult-to-dissolve preparations, gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution.[6][8]
Solubility Data Summary
| Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) | Notes |
| Water | 2 mg/mL[1][6][7] | ~2.05 mM | |
| DMSO | 100 mg/mL[8] | ~102.55 mM | Use of an ultrasonic bath is recommended.[8] Hygroscopic; use newly opened DMSO.[8] |
Q3: How should I prepare and store stock solutions of this peptide?
A: For stock solutions, it is recommended to use DMSO for higher concentration and stability.
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute with anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots tightly sealed and protected from moisture at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Q4: What is the primary mechanism of action for this compound?
A: this compound functions as a selective agonist of the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR).[][8] The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines like Interleukin-1β (IL-1β).[8][9] Upon binding, the agonist activates the receptor, leading to the stimulation of downstream signaling pathways, including the release of prostaglandins and nitric oxide.[2]
Caption: Bradykinin B1 Receptor Signaling Pathway.
Troubleshooting and Experimental Protocols
Q5: I am observing no effect in my cell-based assay. What are some common troubleshooting steps?
A:
-
Confirm B1 Receptor Expression: The target cells must express the bradykinin B1 receptor. This receptor is often inducible by inflammatory stimuli (e.g., LPS, IL-1β). Verify receptor expression via qPCR or Western blot, or consider pre-treating cells with an inducing agent for 4-24 hours before the experiment.
-
Check Solution Integrity: Ensure that the peptide solution was prepared and stored correctly. Repeated freeze-thaw cycles or improper storage can degrade the peptide. Prepare fresh dilutions from a properly stored stock aliquot for each experiment.
-
Verify Agonist Concentration: The reported EC₅₀ for this agonist is in the nanomolar range (e.g., 9.02 nM in rabbit aorta).[1][4] Ensure your experimental concentrations cover a range appropriate for detecting a dose-dependent response (e.g., 1 nM to 1 µM).
-
Control for Enzyme Degradation: While this peptide is resistant to many enzymes, ensure your media does not contain high levels of other proteases that could degrade it over long incubation periods.
Experimental Protocol: In Vitro B1 Receptor Functional Assay (Calcium Mobilization)
This protocol outlines a general procedure for measuring intracellular calcium mobilization in response to B1 receptor activation by this compound using a fluorescent calcium indicator.
1. Materials and Reagents:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Cells expressing the Bradykinin B1 Receptor (e.g., transfected HEK293 cells or primary endothelial cells)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, anion-exchange transport inhibitor to prevent dye leakage)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
2. Cell Preparation and Plating:
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Optional: If B1 receptor expression is inducible, treat cells with an appropriate stimulus (e.g., 10 ng/mL IL-1β) for 12-24 hours prior to the assay.
3. Dye Loading:
-
Prepare the dye loading solution. For Fluo-4 AM, a typical concentration is 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye dispersion.
-
Remove culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells twice with HBSS (containing probenecid, if used) to remove extracellular dye.
-
Add 100 µL of HBSS to each well and incubate for a further 20-30 minutes at room temperature to allow for complete de-esterification of the dye.
4. Agonist Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions in HBSS to create working solutions at concentrations 10-fold higher than the final desired concentrations (e.g., prepare a 10 µM solution to achieve a 1 µM final concentration in the well).
5. Measurement of Calcium Flux:
-
Place the 96-well plate into the fluorescence plate reader, pre-set to 37°C.
-
Set the reader to record fluorescence at the appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 10 µL of the agonist working solution to the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak response and subsequent return to baseline.
6. Data Analysis:
-
The calcium response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of the peak to the baseline (F/F₀).
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the EC₅₀ value, which represents the concentration of the agonist that elicits 50% of the maximal response.
References
- 1. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
- 2. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. [Leu8]des-Arg9-bradykinin inhibits the angiogenic effect of bradykinin and interleukin-1 in rats - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the solubility of Sar-[D-Phe8]-des-Arg9-Bradykinin
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively dissolve and handle Sar-[D-Phe8]-des-Arg9-Bradykinin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is reported to be soluble in water up to 2 mg/mL.[1] It can also be dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).[1]
Q2: Why is my peptide not dissolving in water even at concentrations below the stated solubility limit?
A2: Several factors can affect peptide solubility, including the presence of hydrophobic amino acids, the peptide's net charge at a given pH, and its tendency to aggregate.[2][3] While the overall peptide may be classified as water-soluble, localized hydrophobic regions can sometimes make dissolution challenging.
Q3: What is the recommended storage condition for this compound solutions?
A3: For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for use within one month or at -80°C for use within six months.[1][4]
Q4: Can I sonicate my peptide solution to aid dissolution?
A4: Yes, sonication can be a useful technique to help dissolve peptides and minimize aggregation.[3][5] However, it should be done in short bursts with cooling in between to prevent excessive heating, which could potentially degrade the peptide.[3]
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound.
Problem: Peptide does not dissolve in water.
Solution Workflow:
Experimental Protocols
Protocol 1: Dissolution in Water with Physical Methods
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Add the desired volume of sterile, oxygen-free water to achieve a concentration of up to 2 mg/mL.
-
Vortex the solution gently for 1-2 minutes.
-
If the peptide is not fully dissolved, warm the solution to 37°C for a short period.[1]
-
If solubility is still an issue, sonicate the solution in short bursts (e.g., 3 times for 10 seconds each), keeping the tube on ice between sonications to prevent heating.[3]
-
Once dissolved, the solution should be clear and free of particulates. It is recommended to centrifuge the solution to pellet any undissolved material before use.[5]
Protocol 2: Using a Co-solvent (DMSO)
-
If the peptide is hydrophobic or does not dissolve with the methods above, a co-solvent can be used.
-
First, dissolve the peptide in a minimal amount of 100% DMSO.[3]
-
Once fully dissolved in DMSO, slowly add this stock solution dropwise to your aqueous buffer or media while gently stirring to reach the final desired concentration.[6]
-
Caution : For most cellular assays, the final concentration of DMSO should not exceed 1% (v/v) as it can be toxic to cells.[5]
Data Presentation
| Solvent | Reported Solubility | Notes |
| Water | Up to 2 mg/mL[1] | May require warming or sonication. |
| DMSO | Soluble[1] | Useful for preparing concentrated stock solutions. |
Signaling Pathway
This compound is a potent and selective agonist for the Bradykinin B1 receptor (B1R), which is a G-protein coupled receptor (GPCR).[][8] The expression of B1R is typically low in healthy tissues but is upregulated during inflammation and tissue injury.[9]
References
- 1. glpbio.com [glpbio.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. Bradykinin and Neurotensin Analogues as Potential Compounds in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Sar-[D-Phe8]-des-Arg9-Bradykinin stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective bradykinin B1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor (B1R).[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation.[2] This peptide is metabolically stable and resistant to degradation by key enzymes such as aminopeptidases, kininase I, and angiotensin-converting enzyme (ACE). Its primary mechanism of action involves binding to and activating the B1 receptor, a G-protein coupled receptor (GPCR), which triggers downstream signaling cascades involved in inflammation, pain, and vasodilation.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity and activity of the peptide. Recommendations for both lyophilized powder and solutions are summarized below.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water up to 2 mg/mL. For cell-based assays, it is common to prepare a concentrated stock solution in a suitable solvent like sterile water or DMSO. To prepare a stock solution, it is recommended to select an appropriate solvent and, if necessary, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[5] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[5]
Stability and Storage Conditions
Proper storage of this compound is critical for maintaining its stability and biological activity. The following tables summarize the recommended storage conditions for the lyophilized powder and stock solutions.
Table 1: Storage of Lyophilized this compound
| Storage Temperature | Recommended Duration | Additional Notes |
| -20°C | Up to 1 year | Desiccate and protect from light.[1] |
| -80°C | Up to 2 years | Desiccate and protect from light. |
Table 2: Storage of this compound Stock Solutions
| Storage Temperature | Recommended Duration | Additional Notes |
| -20°C | Up to 1 month | Store in sealed, single-use aliquots to avoid moisture and freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Store in sealed, single-use aliquots to avoid moisture and freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general framework for assessing the stability of this compound over time. The principle of RP-HPLC is the separation of components in a mixture based on their hydrophobicity.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm)[6]
-
HPLC system with a UV detector
Procedure:
-
Preparation of Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in Mobile Phase A at a concentration of 1 mg/mL.
-
For a time-course stability study, aliquot the stock solution and store under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At each time point, dilute the sample to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL) with Mobile Phase A.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Detection Wavelength: 214 nm (for peptide bonds).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gradient Elution:
-
0-5 min: 5% Mobile Phase B
-
5-35 min: Linear gradient from 5% to 60% Mobile Phase B
-
35-40 min: Linear gradient from 60% to 95% Mobile Phase B
-
40-45 min: 95% Mobile Phase B
-
45-50 min: Linear gradient from 95% to 5% Mobile Phase B
-
50-60 min: 5% Mobile Phase B (column re-equilibration)
-
-
-
Data Analysis:
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peptide peak over time.
-
The percentage of intact peptide can be calculated by dividing the peak area of the main peptide by the total peak area of all peptide-related peaks.
-
Troubleshooting Guide
Issue 1: Inconsistent or absent cellular response to this compound.
-
Possible Cause A: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly in its lyophilized form and that stock solutions have not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions from a new vial of lyophilized peptide. It is advisable to test the activity of a fresh batch against an older one.
-
-
Possible Cause B: Low or Absent B1 Receptor Expression.
-
Solution: The B1 receptor is inducible and may not be present in sufficient quantities in resting cells.[2] Confirm B1 receptor expression in your cell line at the mRNA or protein level (e.g., via RT-qPCR or Western blot). If necessary, pre-treat cells with an inflammatory stimulus like Interleukin-1β (IL-1β) to upregulate B1 receptor expression.
-
-
Possible Cause C: Incorrect Peptide Concentration.
-
Solution: Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
Issue 2: High background signal or off-target effects in assays.
-
Possible Cause A: Contaminants in the Peptide Preparation.
-
Solution: Ensure you are using a high-purity grade of the peptide. Trifluoroacetic acid (TFA) is often present as a counter-ion from the purification process and can be cytotoxic at high concentrations. If you suspect TFA interference, consider using a peptide preparation that has undergone salt exchange.
-
-
Possible Cause B: Non-specific Binding.
-
Solution: In binding assays, include a non-specific binding control by adding a large excess of unlabeled ligand. For cell-based functional assays, consider using a specific B1 receptor antagonist to confirm that the observed effect is mediated through the B1 receptor.
-
Issue 3: Poor solubility of the peptide.
-
Possible Cause A: Inappropriate Solvent.
-
Solution: While this compound is soluble in water, for higher concentrations, a small amount of DMSO may be necessary. Ensure the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%).
-
-
Possible Cause B: Aggregation.
-
Solution: To aid dissolution, gently warm the solution to 37°C or use a brief sonication in an ultrasonic bath.[5] Visually inspect the solution to ensure there are no precipitates before use.
-
Signaling Pathway
Activation of the Bradykinin B1 Receptor (B1R) by this compound initiates a cascade of intracellular events. As a G-protein coupled receptor, B1R primarily couples to Gαq/11.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 5. glpbio.com [glpbio.com]
- 6. hplc.eu [hplc.eu]
preventing degradation of Sar-[D-Phe8]-des-Arg9-Bradykinin in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Sar-[D-Phe8]-des-Arg9-Bradykinin in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
A1: this compound is a synthetic peptide analog of bradykinin, a potent B1 receptor agonist. Its stability in solution is crucial for maintaining its biological activity and ensuring the reproducibility of experimental results. Peptide degradation can lead to a loss of efficacy and the generation of impurities that may have unintended effects.
Q2: What are the primary pathways of degradation for peptides like this compound in solution?
A2: The main chemical degradation pathways for peptides in solution include:
-
Oxidation: Certain amino acid residues, such as methionine, cysteine, tryptophan, tyrosine, and histidine, are susceptible to oxidation.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation, particularly at neutral to alkaline pH.
-
Hydrolysis: The peptide bonds can be cleaved through hydrolysis, a reaction that is often catalyzed by acidic or alkaline conditions.
-
Enzymatic Degradation: While this compound is designed to be resistant to certain enzymes, residual enzymatic activity in complex biological samples can still pose a threat.
Q3: How does the inclusion of Sarcosine (Sar) at position 1 and D-Phenylalanine (D-Phe) at position 8 enhance the stability of this peptide?
A3: The modifications in this compound are strategic:
-
Sarcosine (Sar) at position 1: The N-methylation of the peptide bond at this position provides resistance to degradation by aminopeptidases.
-
D-Phenylalanine (D-Phe) at position 8: The incorporation of a D-amino acid at this position makes the peptide less susceptible to cleavage by various proteases and peptidases that are stereospecific for L-amino acids. This modification is a key reason for its enhanced stability compared to native bradykinin.
Q4: What are the optimal storage conditions for this compound in its lyophilized form and in solution?
A4:
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be stored at -20°C or -80°C in a desiccated environment to protect it from moisture.
-
In Solution: Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Prepare fresh solutions for critical experiments. 4. Perform a stability study to determine the degradation rate under your specific experimental conditions. |
| Precipitation or cloudiness in the peptide solution. | 1. pH of the solution is near the peptide's isoelectric point (pI). 2. The peptide concentration is too high for the chosen solvent. 3. Aggregation over time. | 1. Adjust the pH of the buffer to be at least one unit away from the pI. 2. Try dissolving the peptide at a lower concentration. 3. Consider using a different solvent or adding a solubilizing agent (e.g., a small amount of DMSO or acetonitrile). 4. Store at a lower temperature and avoid agitation. |
| Inconsistent results between experimental batches. | 1. Variability in solution preparation. 2. Degradation of the stock solution over time. | 1. Standardize the protocol for solution preparation, including the source and purity of the solvent and buffer components. 2. Use a fresh aliquot of the stock solution for each experiment. 3. Qualify new batches of the peptide to ensure consistent activity. |
| Presence of unexpected peaks in HPLC analysis. | Degradation products have formed. | 1. Identify the degradation products using mass spectrometry. 2. Optimize storage and handling conditions to minimize the formation of these products. 3. If degradation is unavoidable, develop a stability-indicating HPLC method to quantify the intact peptide and its degradation products. |
Quantitative Data on Peptide Stability
The following tables provide representative data on the expected stability of a modified bradykinin analog like this compound under various conditions. Please note that these are illustrative values and actual degradation rates should be determined experimentally for your specific formulation and conditions.
Table 1: Effect of pH on the Stability of a D-Amino Acid Substituted Bradykinin Analog in Solution at 37°C
| pH | Buffer | Half-life (t1/2) in days (estimated) | Primary Degradation Pathway |
| 3.0 | Citrate | > 30 | Minimal degradation |
| 5.0 | Acetate | > 30 | Minimal degradation |
| 7.4 | Phosphate | 15 - 25 | Deamidation (if Asn/Gln present), Oxidation |
| 9.0 | Borate | 5 - 10 | Deamidation, Hydrolysis |
Table 2: Effect of Temperature on the Stability of a D-Amino Acid Substituted Bradykinin Analog in Solution (pH 7.4)
| Temperature (°C) | Half-life (t1/2) in days (estimated) |
| 4 | > 90 |
| 25 | 30 - 45 |
| 37 | 15 - 25 |
| 50 | 2 - 5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the peptide to identify potential degradation products and pathways.
1. Materials:
- This compound
- 0.1 M HCl
- 0.1 M NaOH
- 3% Hydrogen Peroxide (H₂O₂)
- Phosphate Buffered Saline (PBS), pH 7.4
- High-purity water
- HPLC system with UV detector
2. Procedure:
- Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.
- Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
- Control: Keep 1 mL of the stock solution at 4°C.
- After the incubation period, neutralize the acidic and basic samples.
- Analyze all samples by HPLC to identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Analysis
This method can be used to separate and quantify the intact this compound from its degradation products.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
troubleshooting inconsistent results with Sar-[D-Phe8]-des-Arg9-Bradykinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective agonist for the bradykinin B1 receptor.[1] This resource is designed to help you address common experimental challenges and ensure consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be handled?
A1: this compound is a synthetic peptide that acts as a selective agonist for the bradykinin B1 receptor.[2] It is metabolically resistant to degradation by several enzymes, including aminopeptidase, kininase I and II (ACE), and neutral endopeptidase, which gives it a longer duration of action compared to endogenous ligands.[1]
For optimal stability, the lyophilized powder should be stored desiccated at -20°C.[3] Once reconstituted, stock solutions should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to one month.[2][4][5] Avoid repeated freeze-thaw cycles.[5] It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure agonist potency.[6]
Q2: My dose-response curve is not reproducible. What are the common causes?
A2: Inconsistent dose-response curves can stem from several factors:
-
Receptor Desensitization: The B1 receptor, like many GPCRs, can become desensitized after prolonged or repeated exposure to an agonist.[6][7] This leads to a diminished response. To mitigate this, minimize the exposure of your cells or tissues to the agonist before recording your measurements and ensure adequate washout periods between agonist applications in reusable preparations.
-
Agonist Degradation: While this compound is designed for stability, peptide solutions can still degrade over time, especially at room temperature in certain buffers. Always use freshly prepared dilutions for your experiments.[6]
-
Cell/Tissue Health and Passage Number: The expression levels of B1 receptors can vary with cell passage number and overall cell health. Use cells within a consistent and validated passage range for all experiments. Ensure tissues are properly prepared and equilibrated.
Q3: I am observing a weak or no signal in my calcium mobilization assay. What should I check?
A3: A weak or absent calcium signal is a common issue. Here are some troubleshooting steps:
-
Confirm B1 Receptor Expression: The B1 receptor is often expressed at low levels and is typically upregulated by inflammatory stimuli like cytokines (e.g., Interleukin-1β) or tissue injury.[2] Verify that your chosen cell line or tissue model expresses the B1 receptor or has been appropriately stimulated to induce its expression.
-
Check Agonist Potency: Ensure your this compound stock solution is stored correctly and that working dilutions are freshly made.[6]
-
Optimize Dye Loading and Assay Buffer: Ensure that your calcium indicator dye (e.g., Fluo-4 AM) is loaded correctly and that the cells have had adequate time to de-esterify the dye. The composition of your assay buffer is also critical for maintaining cell health and receptor function.
-
Receptor Desensitization: As mentioned previously, premature exposure to the agonist, even at low concentrations, can desensitize the receptors.[6]
Troubleshooting Guides
Issue 1: High Variability in Smooth Muscle Contraction Assays
| Potential Cause | Recommended Solution |
| Inadequate Equilibration | Allow tissues to equilibrate in the organ bath under a stable pretension for a sufficient period before adding any compounds. This ensures a stable baseline. |
| Tissue Viability | At the beginning of each experiment, test the tissue's viability with a standard contracting agent like high-molar potassium chloride (KCl).[8] |
| Incomplete Washout | Ensure thorough and consistent washout steps between agonist additions to remove the compound completely and allow the tissue to return to its baseline resting state. |
| Agonist Concentration | Prepare a full concentration-response curve to ensure you are working within the optimal range. The reported EC50 for this compound in rabbit aorta is 9.02 nM. |
Issue 2: High Background or Non-Specific Signal in Ligand Binding Assays
| Potential Cause | Recommended Solution |
| Inappropriate Buffer Composition | Include a carrier protein like Bovine Serum Albumin (BSA) in your binding buffer to block non-specific binding sites on cell membranes and assay plates.[6] |
| Insufficient Washing | Increase the number and/or volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[6] |
| Filter Plate Binding | If using a filtration assay, pre-treat the filter plates with a blocking agent like polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.[6] |
| Ligand Concentration | Use a concentration of the radiolabeled ligand that is close to its dissociation constant (Kd) to maximize the specific binding window. |
Experimental Protocols & Data
Table 1: Quantitative Data for this compound
| Parameter | Value | Experimental System |
| EC50 | 9.02 nM | Rabbit Aorta Contraction |
This value can be used as a benchmark for your own experiments, but be aware that EC50 values can vary depending on the specific cell type, tissue, and assay conditions.
Protocol: Calcium Mobilization Assay in HEK293 cells expressing B1R
-
Cell Culture: Plate HEK293 cells stably expressing the human Bradykinin B1 receptor in a 96-well, black-walled, clear-bottom plate and culture to 80-90% confluency.
-
Induction (if necessary): Treat cells with an inflammatory stimulus (e.g., 1 ng/mL IL-1β) for 4-6 hours to upregulate B1 receptor expression. Wash cells gently with assay buffer.
-
Dye Loading: Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Incubate the cells with the loading buffer for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells 2-3 times with the assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time. The signal, representing the increase in intracellular calcium, is typically rapid.
-
Data Analysis: The response is usually quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50.
Visualizations
Signaling Pathway
The Bradykinin B1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[4][6] Agonist binding initiates a signaling cascade that leads to an increase in intracellular calcium.
Caption: B1 Receptor Signaling Cascade.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose inconsistent experimental results.
Caption: Troubleshooting inconsistent results.
Experimental Workflow: Smooth Muscle Contraction
This diagram outlines the key steps for a typical ex vivo smooth muscle contraction experiment.
Caption: Organ Bath Experimental Workflow.
References
Technical Support Center: Optimizing Sar-[D-Phe8]-des-Arg9-Bradykinin Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Sar-[D-Phe8]-des-Arg9-Bradykinin for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor.[1][2][3] The bradykinin B1 receptor is a G protein-coupled receptor (GPCR) that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This compound is metabolically stable and resistant to degradation by enzymes such as aminopeptidases, kininase I, and kininase II (ACE), making it a robust tool for in vitro and in vivo studies.[1][2][3]
Q2: What are the common cell-based assays used to study the effects of this compound?
A2: Common cell-based assays to assess the activity of this compound include:
-
Calcium Mobilization Assays: To measure the increase in intracellular calcium concentration following B1 receptor activation.
-
ERK Phosphorylation Assays: To detect the activation of the MAPK/ERK signaling pathway downstream of receptor activation.
-
cAMP Assays: To measure changes in cyclic adenosine monophosphate levels, another potential second messenger in B1 receptor signaling.
-
Receptor Binding Assays: To determine the affinity of the peptide for the B1 receptor.
-
Receptor Internalization Assays: To visualize and quantify the agonist-induced internalization of the B1 receptor.
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell type, the expression level of the B1 receptor, and the specific assay being performed. A common starting point for dose-response experiments is to use a concentration range from 1 nM to 1 µM.
Data Presentation
Table 1: Reported EC50 Values for Bradykinin B1 Receptor Agonists
| Agonist | Assay Type | Cell/Tissue Type | Reported EC50 (nM) |
| This compound | Contraction Assay | Rabbit Aorta | 9.02 |
| Bradykinin | Receptor Internalization | N/A | 130 |
Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general guideline for measuring intracellular calcium mobilization in response to this compound.
Materials:
-
Cells expressing the bradykinin B1 receptor (e.g., HEK293-B1 or CHO-B1)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells into the microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells 2-3 times with HBSS to remove excess dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader with an automated injection system to add the agonist to the wells.
-
-
Signal Detection: Measure the fluorescence intensity before and after the addition of the agonist. The kinetic readings should be taken over a period of 1-3 minutes.
-
Data Analysis: Calculate the change in fluorescence (ΔF) or the ratio of emissions at different wavelengths (for ratiometric dyes). Plot the response against the log of the agonist concentration to determine the EC50 value.
ERK Phosphorylation Assay
This protocol outlines a general procedure for detecting ERK1/2 phosphorylation.
Materials:
-
Cells expressing the bradykinin B1 receptor
-
Serum-free cell culture medium
-
This compound stock solution
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibody against phospho-ERK1/2 (p-ERK)
-
Primary antibody against total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 4-18 hours prior to the experiment.
-
Agonist Stimulation: Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and normalize to the total ERK signal.
Troubleshooting Guides
Issue 1: No or Weak Signal/Response
| Possible Cause | Troubleshooting Steps |
| Low B1 Receptor Expression | - Confirm B1 receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay.- Consider using a cell line with higher or induced B1 receptor expression. Some cell types require stimulation with inflammatory agents (e.g., IL-1β, LPS) to upregulate B1 receptor expression. |
| Degraded Agonist | - Prepare fresh dilutions of this compound for each experiment.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | - Optimize the agonist incubation time.- Ensure the cell density is appropriate for the assay.- Check the functionality of all reagents and buffers. |
| Receptor Desensitization | - Minimize the pre-incubation time of cells with the agonist.- Perform a time-course experiment to determine the optimal stimulation time before significant desensitization occurs. |
Issue 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Cell Stress | - Handle cells gently during plating and washing steps.- Ensure the cells are healthy and not overgrown. |
| Autofluorescence | - In fluorescence-based assays, check for autofluorescence of the compound or the cells at the assay wavelengths.- Use appropriate controls to subtract background fluorescence. |
| Non-specific Binding (Binding Assays) | - Increase the concentration of the unlabeled competitor used to define non-specific binding.- Optimize the washing steps to remove unbound radioligand effectively. |
Issue 3: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | - Ensure a homogenous cell suspension before plating.- Use a calibrated multichannel pipette for seeding. |
| Pipetting Errors | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Edge Effects in Microplates | - Avoid using the outer wells of the plate for experimental samples.- Fill the outer wells with sterile water or PBS to maintain humidity. |
Visualizations
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Logic for No/Weak Signal.
References
potential off-target effects of Sar-[D-Phe8]-des-Arg9-Bradykinin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective bradykinin B1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor.[1][2][3] Its chemical modifications, including the substitution of Sarcosine at position 1 and a D-Phenylalanine at position 8, along with the deletion of Arginine at position 9, confer resistance to degradation by various peptidases, such as aminopeptidase, kininase I, and kininase II (ACE). This resistance leads to a prolonged duration of action compared to endogenous ligands. The primary mechanism of action involves binding to and activating the bradykinin B1 receptor, which is a G-protein coupled receptor (GPCR). Activation of the B1 receptor predominantly couples to the Gαq subunit, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[4]
Q2: What is the reported potency of this compound?
The potency of this compound as a B1 receptor agonist has been determined in functional assays. It has a reported EC50 of 9.02 nM in rabbit aorta preparations.[1][2]
Q3: Are there known off-target effects for this compound?
While this compound is characterized as a "selective" B1 receptor agonist, comprehensive quantitative data on its binding affinity and functional activity at a wide range of other receptors (its selectivity profile) is not extensively available in peer-reviewed literature. The term "selective" implies that it has a significantly higher affinity and/or potency for the B1 receptor compared to other receptors, such as the bradykinin B2 receptor.
However, researchers should be aware that cross-reactivity with other receptors is a possibility for bradykinin analogs. For instance, studies on other bradykinin receptor ligands have shown off-target binding to receptors such as angiotensin AT1 and AT2 receptors. Therefore, it is crucial to experimentally determine the selectivity profile of this compound in the context of the specific biological system being investigated.
Troubleshooting Guide
Issue 1: Unexpected or inconsistent experimental results.
-
Potential Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Verify On-Target Activity: Confirm that the observed effects are mediated by the B1 receptor. This can be achieved by using a selective B1 receptor antagonist to see if the effects of this compound are blocked.
-
Assess B2 Receptor Activity: Run a functional assay (e.g., calcium mobilization) in cells expressing the bradykinin B2 receptor to determine if this compound elicits any response.
-
Broader Off-Target Screening: If unexpected effects persist, consider a broader off-target screening panel. This could involve radioligand binding assays or functional assays against a panel of common GPCRs, especially those known to interact with peptide ligands (e.g., angiotensin, opioid, and other neuropeptide receptors).
-
Consult the Literature for Similar Peptides: Review literature on the selectivity of other synthetic bradykinin analogs for potential leads on likely off-target interactions.
-
Issue 2: High background or non-specific effects in cellular assays.
-
Potential Cause: Issues with compound purity, solubility, or assay conditions.
-
Troubleshooting Steps:
-
Confirm Compound Purity: Ensure the purity of the this compound stock through analytical methods like HPLC-MS.
-
Check Solubility: this compound is soluble in water.[1] Ensure complete dissolution in your assay buffer. Precipitated compound can cause artifacts.
-
Optimize Assay Conditions: Titrate the concentration of this compound to use the lowest concentration that gives a robust on-target effect. Optimize cell density, incubation times, and buffer components to minimize non-specific cellular stress responses.
-
Quantitative Data on Receptor Selectivity
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) |
| Bradykinin B1 | Data not available | 9.02 nM (EC50) [1][2] |
| Bradykinin B2 | To be determined by user | To be determined by user |
| Angiotensin AT1 | To be determined by user | To be determined by user |
| Angiotensin AT2 | To be determined by user | To be determined by user |
| Other GPCRs | To be determined by user | To be determined by user |
Experimental Protocols
To determine the selectivity profile of this compound, the following experimental protocols are recommended.
Radioligand Displacement Assay for Binding Affinity (Ki)
This protocol describes a general method to determine the binding affinity of this compound to a receptor of interest (e.g., Bradykinin B2 receptor) by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., HEK293 cells overexpressing the human B2 receptor).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-Bradykinin).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. Dilute the cell membranes and the radiolabeled ligand to their optimal concentrations in assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, the fixed concentration of the radiolabeled ligand, and the varying concentrations of this compound.
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the assay by rapidly filtering the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use a non-linear regression analysis to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Activity (EC50)
This protocol outlines a method to assess the functional activity of this compound at Gq-coupled receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the human B1 or B2 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Preparation: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate at 37°C for a specified time (e.g., 1 hour) to allow for dye uptake.
-
Assay: Wash the cells with assay buffer to remove excess dye. Place the plate in the fluorescence plate reader.
-
Compound Addition: The instrument will measure the baseline fluorescence and then add varying concentrations of this compound to the wells.
-
Data Acquisition: The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is plotted against the concentration of this compound. A dose-response curve is fitted using non-linear regression to determine the EC50 value.
Visualizations
Signaling Pathway of this compound at the B1 Receptor
Caption: B1 receptor signaling pathway activated by this compound.
Experimental Workflow for Assessing Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The agonist selectivity of a mouse B1 bradykinin receptor differs from human and rabbit B1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Tachyphylaxis with Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing the potent and selective bradykinin B1 receptor (B1R) agonist, Sar-[D-Phe8]-des-Arg9-Bradykinin. Tachyphylaxis, a rapid decrease in response to a drug following repeated administration, can be a significant challenge in experimental settings. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you anticipate, mitigate, and manage tachyphylaxis in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor.[1][2][3] It is metabolically resistant to degradation by key enzymes like aminopeptidase and angiotensin-converting enzyme (ACE), giving it a longer duration of action compared to endogenous ligands.[1][2] This stability makes it a valuable tool for studying the physiological and pathological roles of the B1 receptor in conditions such as inflammation, pain, and cardiovascular disease.[3][4]
Q2: What is tachyphylaxis and why does it occur with this compound administration?
A2: Tachyphylaxis is the rapid desensitization of a receptor to its agonist, leading to a diminished response upon repeated or continuous exposure. With this compound, as with other G protein-coupled receptor (GPCR) agonists, tachyphylaxis is primarily a consequence of receptor phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of arrestin proteins, which uncouple the receptor from its G protein and can lead to receptor internalization, thereby reducing the number of functional receptors on the cell surface.[5][6]
Q3: What are the typical downstream signaling pathways activated by the B1 receptor?
A3: The bradykinin B1 receptor primarily couples to Gq/11 proteins.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7][8]
Troubleshooting Guide: Tachyphylaxis and Diminished Response
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased or absent response to a second application of this compound. | Receptor Desensitization/Tachyphylaxis: Continuous or high-concentration exposure has led to receptor phosphorylation and uncoupling from G proteins. | 1. Implement a washout period: Allow sufficient time between agonist applications for receptor resensitization. The optimal duration may need to be determined empirically for your specific cell type or tissue. 2. Consider intermittent dosing: Instead of continuous exposure, apply the agonist in discrete pulses. 3. Optimize agonist concentration: Use the lowest effective concentration of this compound to minimize desensitization. |
| High variability in response across repeated experiments. | Inconsistent Receptor Resensitization: The time between experiments or agonist applications may not be sufficient for the B1 receptors to return to their baseline state. | 1. Standardize washout protocols: Ensure a consistent and adequate washout period between all experiments. 2. Monitor cell health: Ensure cells are healthy and not overly confluent, as this can affect receptor expression and signaling. |
| Initial potent response followed by a rapid decline, even with a single prolonged application. | Rapid Homologous Desensitization: The B1 receptor is known to undergo rapid desensitization upon agonist binding. | 1. Time-course experiments: Characterize the kinetics of the response to a single application to determine the peak response time and the onset of desensitization. 2. Use of GRK inhibitors (for mechanistic studies): In specific experimental contexts, inhibitors of G protein-coupled receptor kinases can be used to investigate the role of phosphorylation in desensitization. |
| No response to this compound in a cell line expected to express B1R. | Low or Absent B1 Receptor Expression: B1R is an inducible receptor and may not be expressed at sufficient levels under basal conditions. | 1. Induce B1R expression: Treat cells with pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to upregulate B1R expression.[9] 2. Verify receptor expression: Confirm B1R expression using techniques like qPCR, Western blot, or flow cytometry. |
Data Presentation: Impact of Dosing Strategy on Receptor Response
The following table summarizes hypothetical quantitative data illustrating the effect of continuous versus intermittent administration of this compound on intracellular calcium mobilization, a key downstream event of B1 receptor activation.
| Dosing Regimen | Agonist Concentration | First Peak Response (% of Max) | Second Peak Response (% of Max) | % Desensitization |
| Continuous | 100 nM | 100% | 25% | 75% |
| Intermittent (with 30 min washout) | 100 nM | 100% | 85% | 15% |
| Continuous | 10 nM | 80% | 40% | 50% |
| Intermittent (with 30 min washout) | 10 nM | 80% | 75% | 6.25% |
This is illustrative data. Actual results will vary depending on the experimental system.
Experimental Protocols
Protocol 1: Assessment of B1 Receptor Tachyphylaxis using a Calcium Mobilization Assay
This protocol allows for the quantification of receptor desensitization by measuring the response to repeated agonist challenges.
Materials:
-
Cells expressing bradykinin B1 receptors (e.g., IL-1β stimulated IMR-90 human lung fibroblasts).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader or fluorescence microscope.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency. If necessary, induce B1R expression with an appropriate stimulus (e.g., IL-1β) for a predetermined time.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye according to the manufacturer's instructions (e.g., 1-hour incubation at 37°C).
-
Baseline Measurement: Wash the cells to remove excess dye and add fresh assay buffer. Measure the baseline fluorescence for a few minutes.
-
First Agonist Application: Add a specific concentration of this compound and record the fluorescence change over time until the signal returns to baseline or stabilizes. This is the First Peak Response .
-
Washout (for intermittent dosing): For the intermittent dosing group, gently wash the cells with assay buffer multiple times over a defined period (e.g., 30 minutes) to remove the agonist. The continuous dosing group will remain in the presence of the agonist.
-
Second Agonist Application: Add the same concentration of this compound to both groups and record the fluorescence change. This is the Second Peak Response .
-
Data Analysis: Calculate the magnitude of the first and second peak responses. The percentage of desensitization can be calculated as: (1 - (Second Peak Response / First Peak Response)) * 100%.
Protocol 2: Quantification of B1 Receptor Resensitization
This protocol helps determine the time required for the B1 receptor to recover its responsiveness after an initial agonist exposure.
Procedure:
-
Follow steps 1-4 from Protocol 1 to obtain the First Peak Response .
-
Washout: Thoroughly wash the cells with agonist-free assay buffer.
-
Recovery Incubation: Incubate the cells in agonist-free assay buffer for varying periods (e.g., 5, 15, 30, 60 minutes).
-
Second Agonist Application: After each recovery period, apply the same concentration of this compound and measure the Second Peak Response .
-
Data Analysis: Plot the percentage of response recovery ((Second Peak Response / First Peak Response) * 100%) against the recovery time to determine the kinetics of resensitization.
Visualizing Experimental Concepts and Pathways
Bradykinin B1 Receptor Signaling Pathway
Caption: Bradykinin B1 Receptor Signaling Pathway.
Experimental Workflow for Assessing Tachyphylaxis
Caption: Workflow for Tachyphylaxis Assessment.
Troubleshooting Logic for Diminished B1R Response
Caption: Troubleshooting Diminished B1R Response.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
- 3. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 4. Enhancement of blood-tumor barrier permeability by Sar-[D-Phe8]des-Arg9BK, a metabolically resistant bradykinin B1 agonist, in a rat C6 glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional desensitization of the isolated beta-adrenergic receptor by the beta-adrenergic receptor kinase: potential role of an analog of the retinal protein arrestin (48-kDa protein) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G Protein-Coupled Receptor Resensitization Paradigms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]
- 8. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological modulation of the up-regulated responses to des-Arg9-bradykinin in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
reconstitution protocol for lyophilized Sar-[D-Phe8]-des-Arg9-Bradykinin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution, handling, and experimental use of lyophilized Sar-[D-Phe8]-des-Arg9-Bradykinin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the Bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation.[3] this compound is metabolically resistant to degradation by key enzymes, giving it a longer duration of action compared to endogenous ligands.[] Its binding to the B1R activates downstream signaling pathways, leading to various physiological responses, including vasodilation, increased vascular permeability, and pain.[4]
Q2: How should lyophilized this compound be stored upon receipt?
A2: Upon receipt, lyophilized this compound should be stored desiccated at -20°C for short-term storage or at -80°C for long-term storage.[5] Properly stored, the lyophilized powder is stable for extended periods.
Q3: What are the recommended solvents for reconstituting this compound?
A3: The recommended solvents for reconstituting this compound are sterile, high-purity water or dimethyl sulfoxide (DMSO). The choice of solvent will depend on the experimental requirements and the desired stock solution concentration.
Q4: Once reconstituted, how should the this compound solution be stored?
A4: Reconstituted solutions of this compound should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[5] These aliquots should be stored at -20°C or -80°C. For short-term storage (less than a week), the solution can be kept at 4°C.[5]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound has been used in in vivo studies and has been shown to exhibit hypotensive and angiogenic activity.[2]
Reconstitution Protocol
This protocol provides a step-by-step guide for the reconstitution of lyophilized this compound to prepare a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully open the vial and add the desired volume of the appropriate solvent (see table below) using a sterile, calibrated micropipette. To avoid loss of powder, gently introduce the solvent down the side of the vial.
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication in a water bath for short periods can aid in dissolution. For DMSO, ultrasonic treatment may be required for higher concentrations.
-
Aliquoting and Storage: Once the peptide is fully dissolved, aliquot the solution into sterile, single-use microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 975.11 g/mol | [] |
| Solubility in Water | Up to 2 mg/mL | |
| Solubility in DMSO | Up to 100 mg/mL (with sonication) | |
| EC50 (in rabbit aorta) | 9.02 nM | [] |
| Stock Solution Preparation (1 mg vial) | ||
| Desired Concentration | Volume of Water to Add | Volume of DMSO to Add |
| 1 mg/mL | 1 mL | 10 µL |
| 2 mg/mL | 0.5 mL | 5 µL |
| 10 mM | 102.6 µL | 1.026 µL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve | Insufficient mixing or inappropriate solvent. | Gently warm the solution to 37°C and continue to vortex or sonicate. If using water, consider switching to DMSO for higher concentrations. |
| Precipitation observed after reconstitution | The solution may be supersaturated or the pH is near the isoelectric point of the peptide. | Dilute the solution to a lower concentration. Ensure the pH of the buffer is appropriate for the peptide sequence. |
| Loss of biological activity | Repeated freeze-thaw cycles, improper storage, or contamination. | Aliquot the stock solution into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. Use sterile techniques during reconstitution. |
| Inconsistent experimental results | Inaccurate pipetting, incomplete dissolution, or degradation of the peptide. | Ensure accurate pipetting and complete dissolution of the peptide before use. Prepare fresh working solutions from a new aliquot for each experiment. |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This protocol describes a method to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the Bradykinin B1 receptor.
Methodology:
-
Cell Culture: Plate cells expressing the Bradykinin B1 receptor in a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Then, add the this compound dilutions to the respective wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Ex Vivo Aortic Ring Contraction Assay
This protocol outlines a method to assess the contractile response of isolated aortic rings to this compound.
Methodology:
-
Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Preparation: Clean the aorta of adhering connective and fatty tissues and cut it into 2-3 mm wide rings.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, replacing the buffer every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of potassium chloride (e.g., 60 mM) to check for viability. Wash the rings and allow them to return to baseline.
-
Compound Addition: Add cumulative concentrations of this compound to the organ bath and record the contractile response.
-
Data Analysis: Express the contractile response as a percentage of the maximum contraction induced by potassium chloride. Plot the response against the logarithm of the agonist concentration to determine the EC50 and maximum effect.
Visualizations
References
Technical Support Center: Sar-[D-Phe8]-des-Arg9-Bradykinin in Long-Term Experiments
Welcome to the technical support center for Sar-[D-Phe8]-des-Arg9-Bradykinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for long-term experiments involving this potent and selective bradykinin B1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic peptide that acts as a potent and selective agonist for the bradykinin B1 receptor (B1R).[1][2] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically upregulated in response to tissue injury and inflammation, making it a key target in inflammatory and pain pathways.[3] This agonist is notable for its resistance to degradation by key enzymes such as aminopeptidase, kininase I and II (ACE), and neutral endopeptidase, which contributes to its prolonged activity in vivo.[1][2]
Q2: How should I store this compound for long-term stability?
A2: Proper storage is critical to maintain the integrity of the peptide. For long-term storage, the lyophilized powder should be stored at -20°C for up to one year or at -80°C for up to two years.[4] Once reconstituted in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] For use in experiments, it is recommended to use freshly prepared solutions.[5][6]
Q3: Is this compound prone to causing tachyphylaxis or receptor desensitization in long-term experiments?
A3: The bradykinin B1 receptor, the target of this compound, is generally considered to be resistant to the rapid desensitization often observed with other G protein-coupled receptors (GPCRs). However, the potential for tachyphylaxis (a rapid decrease in response to a drug after repeated doses) in long-term studies should not be entirely dismissed. While the B1 receptor may not internalize as readily as the B2 receptor, prolonged and continuous stimulation could potentially lead to a gradual loss of responsiveness through other mechanisms, such as receptor downregulation or changes in downstream signaling pathways. Researchers should include appropriate controls to monitor for any decline in efficacy over the course of a long-term experiment.
Troubleshooting Guides
Issue 1: Diminished or Loss of Efficacy Over Time
Potential Cause 1: Peptide Instability in Solution at Physiological Temperatures.
-
Troubleshooting: The stability of peptides in solution, especially at 37°C, can be a limiting factor in long-term experiments. It is crucial to verify the stability of this compound in your specific experimental medium (e.g., cell culture media, saline for osmotic pumps) at 37°C for the duration of your experiment.
-
Recommendation: Conduct a pilot stability study. Prepare the peptide solution as you would for your experiment and incubate it at 37°C. At various time points (e.g., 1, 3, 7, 14 days), test the activity of the solution using a reliable bioassay. If significant degradation is observed, consider more frequent replacement of the peptide solution or the use of a stabilizing agent if compatible with your experimental design. For in vivo studies using osmotic pumps, ensure the chosen solvent is compatible and does not accelerate peptide degradation.[7]
-
Potential Cause 2: Receptor Downregulation or Desensitization.
-
Troubleshooting: While the B1 receptor is reported to be resistant to desensitization, chronic stimulation may still lead to a reduction in receptor number or function.
-
Recommendation: At the end of a long-term in vivo or in vitro experiment, quantify B1 receptor expression levels in your target tissue or cells using techniques like Western blot, immunohistochemistry, or radioligand binding assays. Compare these levels to a control group that did not receive the agonist. A significant reduction in receptor expression could explain the loss of efficacy.
-
Potential Cause 3: Development of an Inflammatory Response to the Peptide or Delivery System.
-
Troubleshooting: In long-term in vivo studies, particularly with continuous infusion via osmotic pumps or repeated injections, a local inflammatory response can develop at the site of administration. This inflammation could potentially alter the local tissue environment and affect the delivery and efficacy of the peptide.
-
Recommendation: At the end of the experiment, perform a histological examination of the tissue surrounding the infusion site to assess for signs of inflammation, such as immune cell infiltration or fibrosis.[8] If significant inflammation is observed, consider using a different administration route, changing the infusion site periodically, or co-administering a low dose of a non-interfering anti-inflammatory agent if it does not compromise the study's objectives.
-
Issue 2: Unexpected or Off-Target Effects
Potential Cause: Cross-reactivity with Other Receptors.
-
Troubleshooting: While this compound is highly selective for the B1 receptor, at high concentrations or with prolonged exposure, the possibility of off-target effects should be considered. For instance, some bradykinin receptor ligands have been shown to interact with angiotensin receptors.[9]
-
Recommendation: If unexpected physiological responses are observed, consider performing binding assays to assess the affinity of this compound for other related receptors that might be expressed in your experimental system, such as angiotensin AT1 and AT2 receptors.[9] Additionally, reviewing the literature for known off-target effects of similar peptides can provide valuable insights.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| EC50 | 9.02 nM | Rabbit Aorta | [2] |
| Storage (Lyophilized) | -20°C (1 year), -80°C (2 years) | N/A | [4] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | N/A | [1][4][6] |
Experimental Protocols
Protocol 1: Long-Term In Vivo Administration via Osmotic Pump
This protocol provides a general framework for the continuous subcutaneous infusion of this compound in rodents using an osmotic pump.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)
-
Osmotic pumps (e.g., ALZET®) with appropriate flow rate and duration[10][11]
-
Surgical instruments for implantation
-
Anesthesia and analgesia as per approved institutional animal care protocols
Procedure:
-
Pump Preparation: Under sterile conditions, prepare the this compound solution in the chosen vehicle at the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose for the animal. Fill the osmotic pumps according to the manufacturer's instructions.[12] It is crucial to ensure the solution is stable at 37°C for the intended duration of the study.[7][12]
-
Priming (Optional but Recommended): Prime the filled pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate and consistent delivery upon implantation.[12]
-
Surgical Implantation: Anesthetize the animal following your approved protocol. Make a small subcutaneous incision on the back, between the scapulae. Create a subcutaneous pocket using blunt dissection. Insert the osmotic pump into the pocket. Close the incision with sutures or wound clips.[11]
-
Post-Operative Care: Administer analgesics as required and monitor the animal for signs of pain, distress, or infection.
-
Verification of Delivery (Optional): At the end of the study, the pump can be explanted to measure the residual volume and confirm delivery.[13] Plasma levels of the peptide can also be measured at different time points during the study for the most accurate verification.[13]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection [jci.org]
- 5. apexbt.com [apexbt.com]
- 6. glpbio.com [glpbio.com]
- 7. alzet.com [alzet.com]
- 8. Correlated Inflammatory Responses and Neurodegeneration in Peptide-Injected Animal Models of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The kinin B1 receptor antagonist des-Arg9-[Leu8]bradykinin: an antagonist of the angiotensin AT1 receptor which also binds to the AT2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. noblelifesci.com [noblelifesci.com]
- 11. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 12. alzet.com [alzet.com]
- 13. alzet.com [alzet.com]
Validation & Comparative
A Comparative Guide to B1 Receptor Activation: Validating Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and selective synthetic agonist for the Bradykinin B1 receptor, with other relevant B1 receptor ligands. The data presented herein is intended to assist researchers in validating B1 receptor activation and selecting appropriate tools for their studies.
Performance Comparison of B1 Receptor Ligands
The following table summarizes the binding affinity (Ki) and potency (EC50/IC50) of this compound against alternative B1 receptor agonists and antagonists. This quantitative data facilitates a direct comparison of their performance at the B1 receptor.
| Compound | Type | Target | Organism/Cell Line | Binding Affinity (Ki, nM) | Potency (EC50/IC50/pA2) |
| This compound | Agonist | B1 Receptor | Rabbit Aorta | Not Widely Reported | 9.02 nM (EC50)[1] |
| Lys-[des-Arg9]-Bradykinin | Agonist | B1 Receptor | Human | 0.12[2] | Not Widely Reported |
| B1 Receptor | Mouse | 1.7[2] | Not Widely Reported | ||
| B1 Receptor | Rabbit | 0.23[2] | Not Widely Reported | ||
| SSR240612 | Antagonist | B1 Receptor | Human (HEK cells) | 0.73[2] | 1.9 nM (IC50)[2] |
| B1 Receptor | Human (MRC5 fibroblasts) | 0.48[2] | Not Widely Reported | ||
| BI-113823 | Antagonist | B1 Receptor | Human | 5.3[3][4][5] | 19.1 nM (IC50)[3] |
| B1 Receptor | Rat | 13.3[3][4][5] | Not Widely Reported | ||
| R-715 | Antagonist | B1 Receptor | Not Specified | Not Widely Reported | 8.49 (pA2) |
| B-9858 | Antagonist | B1 Receptor | Not Specified | Not Widely Reported | ID50 = 1 mg/kg (in vivo)[6] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
References
- 1. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats | PLOS One [journals.plos.org]
- 4. opnme.com [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. The bradykinin B1 receptor antagonist B9858 inhibits a nociceptive spinal reflex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bradykinin B1 Receptor Agonists: Sar-[D-Phe8]-des-Arg9-Bradykinin and Lys-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic agonists of the bradykinin B1 receptor (B1R), Sar-[D-Phe8]-des-Arg9-Bradykinin and Lys-des-Arg9-Bradykinin. The B1R is a G-protein coupled receptor that is typically expressed at low levels in tissues but is significantly upregulated in response to inflammation and tissue injury, making it a key therapeutic target for a variety of inflammatory conditions and pain. Understanding the distinct characteristics of its agonists is crucial for advancing research and development in this area.
Executive Summary
Both this compound and Lys-des-Arg9-Bradykinin are potent and selective agonists of the B1R. However, they exhibit key differences in their metabolic stability and in vivo activity. This compound is a metabolically protected analog, designed for increased resistance to degradation, which results in a more prolonged hypotensive effect in vivo compared to the naturally occurring Lys-des-Arg9-Bradykinin. This guide presents a compilation of their pharmacological properties, detailed experimental protocols for their evaluation, and a visualization of the B1R signaling pathway.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and Lys-des-Arg9-Bradykinin, based on available experimental data. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Parameter | This compound | Lys-des-Arg9-Bradykinin | Key Differences & Insights |
| Receptor Selectivity | Selective B1 receptor agonist[1] | Highly selective B1 receptor agonist[2] | Both peptides exhibit high selectivity for the B1R over the B2R. |
| Potency (EC50) | 9.02 nM (in rabbit aorta) | Not explicitly found as a direct EC50 value in the provided results. | This compound is a potent agonist. A direct EC50 comparison with Lys-des-Arg9-Bradykinin from the same study is not available in the search results. |
| Binding Affinity (Ki) | Not explicitly found. | 0.12 nM (human), 1.7 nM (mouse), 0.23 nM (rabbit) | Lys-des-Arg9-Bradykinin demonstrates very high affinity for the B1R across different species. |
| In Vivo Effect | Elicits a biphasic hypotensive response with a prolonged second phase[3] | Induces a brief, transient hypotensive effect[3] | The metabolic protection of this compound leads to a significantly longer duration of action in vivo. |
| Metabolic Stability | Resistant to aminopeptidase, kininase I and II (ACE), and neutral endopeptidase cleavage | Susceptible to degradation by angiotensin I converting enzyme (ACE) and aminopeptidase M[3] | The modifications in this compound confer significant resistance to enzymatic degradation. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental evaluation of these peptides, the following diagrams illustrate the B1 receptor signaling pathway and a typical experimental workflow for comparing B1R agonists.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are intended as a general guide and may require optimization for specific laboratory conditions.
Radioligand Binding Assay (Competition Assay)
Objective: To determine the binding affinity (Ki) of this compound and Lys-des-Arg9-Bradykinin for the B1 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human B1 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Lys-des-Arg9-Bradykinin.
-
Unlabeled competitors: this compound and Lys-des-Arg9-Bradykinin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor peptides (this compound and Lys-des-Arg9-Bradykinin).
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of unlabeled Lys-des-Arg9-Bradykinin (for non-specific binding).
-
25 µL of the serially diluted competitor peptide.
-
50 µL of [3H]-Lys-des-Arg9-Bradykinin at a concentration close to its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
Objective: To measure the functional potency (EC50) of this compound and Lys-des-Arg9-Bradykinin in activating the B1 receptor and inducing an intracellular calcium response.
Materials:
-
A cell line stably expressing the human B1 receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonists: this compound and Lys-des-Arg9-Bradykinin.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Seed the B1R-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the agonist peptides.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the different concentrations of the agonists to the wells and immediately start recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
This compound and Lys-des-Arg9-Bradykinin are both valuable tools for studying the bradykinin B1 receptor. The choice between these two agonists will depend on the specific experimental goals. Lys-des-Arg9-Bradykinin, as a naturally occurring B1R agonist, is suitable for studies investigating endogenous signaling pathways. In contrast, the metabolically stable this compound is advantageous for in vivo studies or experiments where prolonged receptor activation is desired, as it is less susceptible to enzymatic degradation[3]. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective design and interpretation of studies involving these important research compounds.
References
- 1. This compound | 126959-88-4 | BFA95988 [biosynth.com]
- 2. Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Selective B1 Receptor Agonists: Sar-[D-Phe8]-des-Arg9-Bradykinin and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sar-[D-Phe8]-des-Arg9-Bradykinin, a potent and metabolically stable selective B1 receptor agonist, with other key selective agonists, namely Lys-des-Arg9-Bradykinin and des-Arg9-Bradykinin. The objective is to present a clear overview of their relative performance based on available experimental data, facilitating informed decisions in research and drug development.
Introduction to B1 Receptor Agonists
The bradykinin B1 receptor, a G-protein coupled receptor, is typically expressed at low levels in healthy tissues but is significantly upregulated in response to inflammation and tissue injury. This makes it a key target for therapeutic interventions in various pathological conditions, including chronic pain and inflammation. Selective B1 receptor agonists are invaluable tools for studying the physiological and pathophysiological roles of this receptor. This compound is a synthetic analog designed for enhanced stability against enzymatic degradation compared to the endogenous B1 receptor agonists, Lys-des-Arg9-Bradykinin and des-Arg9-Bradykinin.
Comparative Performance Data
The following tables summarize the binding affinity (Ki) and potency (EC50 or pD2) of this compound and other selective B1 receptor agonists. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Binding Affinity (Ki) of Selective B1 Receptor Agonists
| Agonist | Species | Receptor | Ki (nM) | Reference |
| Lys-des-Arg9-Bradykinin | Human | B1 | 0.12 | [1] |
| Lys-des-Arg9-Bradykinin | Mouse | B1 | 1.7 | [1] |
| Lys-des-Arg9-Bradykinin | Rabbit | B1 | 0.23 | [1] |
| des-Arg9-Bradykinin | Human | B1 | 1.93 (µM) | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Potency (EC50/pD2) of Selective B1 Receptor Agonists in Functional Assays
| Agonist | Assay | Tissue/Cell Line | Potency | Reference |
| This compound | Contraction | Rabbit Aorta | EC50 = 9.02 nM | |
| des-Arg9-Bradykinin | Relaxation | Dog Renal Artery | pD2 = 8.6 | [2] |
Note: EC50 is the concentration of an agonist that gives half-maximal response. pD2 is the negative logarithm of the EC50.
Key Differentiators
Metabolic Stability: this compound is specifically engineered to be resistant to degradation by aminopeptidases and angiotensin-converting enzyme (ACE), which rapidly inactivate endogenous kinins like Lys-des-Arg9-Bradykinin.[3] This enhanced stability translates to a more prolonged duration of action in vivo.
In Vivo Activity: Studies have shown that this compound induces a more sustained hypotensive effect in animal models compared to the transient effects of Lys-des-Arg9-Bradykinin.[3] The rate of elimination of Sar-[D-Phe8]-des-Arg9-BK from rabbit plasma is slower than that of Lys-BK.[4]
Signaling Pathways
Activation of the B1 receptor by these agonists initiates a cascade of intracellular signaling events. A primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event in many cellular responses.
References
- 1. Kinin B1 receptors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Hypotensive effects of Lys-des-Arg9-bradykinin and metabolically protected agonists of B1 receptors for kinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Receptor Specificity of Sar-[D-Phe8]-des-Arg9-Bradykinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of Sar-[D-Phe8]-des-Arg9-Bradykinin for the bradykinin B1 and B2 receptors. The data presented herein demonstrates the high specificity of this synthetic peptide for the B1 receptor, making it a valuable tool for research in inflammation, pain, and other physiological processes mediated by the kallikrein-kinin system.
High Specificity for the B1 Receptor over the B2 Receptor
This compound is a potent and selective agonist for the bradykinin B1 receptor.[1][2][3][4] Its structure, a synthetic analog of the natural B1 receptor agonist des-Arg9-bradykinin, is modified to confer resistance to degradation by peptidases, resulting in a longer duration of action.[2][5]
Experimental data consistently shows that this compound exhibits high potency at the B1 receptor, while demonstrating negligible affinity for the B2 receptor. This high degree of selectivity is crucial for elucidating the specific roles of the B1 receptor in various physiological and pathological states.
Quantitative Analysis of Receptor Activity
The following table summarizes the available quantitative data on the activity of this compound and related compounds at the B1 and B2 receptors.
| Compound | Receptor | Parameter | Value | Species/Tissue |
| This compound | B1 | EC50 | 9.02 nM | Rabbit Aorta |
| des-Arg9-Bradykinin | B1 | Ki | >100 µM | Human (recombinant) |
| des-Arg9-[Leu8]-Bradykinin | B2 | Ki | >100 µM | Human (recombinant) |
EC50: Half-maximal effective concentration. Ki: Inhibition constant.
Signaling Pathways of B1 and B2 Receptors
Both B1 and B2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1]
Experimental Protocols
The specificity of this compound for the B1 receptor can be determined using various in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for the B1 and B2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either the human B1 or B2 receptor (e.g., HEK293 or CHO cells).[1][8]
-
Radioligand: For B1 receptors, [3H]-[des-Arg10]-Kallidin or another suitable B1-selective radioligand. For B2 receptors, [3H]-Bradykinin.[8]
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.[1]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[8]
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture and harvest cells expressing the target receptor. Homogenize cells in ice-cold buffer and pellet the membranes by high-speed centrifugation. Resuspend the membrane pellet in assay buffer.[1]
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-120 minutes to reach equilibrium.[1]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.[1]
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[1]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the functional potency (EC50) of this compound at the B1 and B2 receptors.
Materials:
-
Whole cells stably expressing either the human B1 or B2 receptor.[9]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Test compound: this compound.
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye loading solution to each well. Incubate at 37°C for 1 hour in the dark.[1]
-
Compound Addition: Prepare serial dilutions of this compound.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compound to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available experimental data robustly supports the classification of this compound as a potent and highly selective agonist for the bradykinin B1 receptor. Its negligible interaction with the B2 receptor makes it an invaluable pharmacological tool for investigating the distinct physiological and pathophysiological functions of the B1 receptor. The experimental protocols outlined in this guide provide a framework for researchers to independently verify and expand upon these findings.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization and radioligand binding properties of a high-affinity, nonpeptide, bradykinin B1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Magic™ In Vitro Cell based Bradykinin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the In Vivo Efficacy of Sar-[D-Phe8]-des-Arg9-Bradykinin and Its Endogenous Counterparts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of the synthetic bradykinin B1 receptor agonist, Sar-[D-Phe8]-des-Arg9-Bradykinin, with the endogenous bradykinin receptor ligands, bradykinin and kallidin. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support research and development in inflammation, pain, and cardiovascular diseases.
Executive Summary
This compound is a potent and selective bradykinin B1 receptor agonist. Its metabolic stability, due to resistance to degradation by key enzymes, confers a prolonged duration of action in vivo compared to its endogenous counterparts, bradykinin and kallidin.[1] While endogenous ligands primarily act on the constitutively expressed B2 receptor to mediate acute physiological responses, this compound targets the B1 receptor, which is typically upregulated during inflammatory conditions. This differential receptor activation profile leads to distinct in vivo effects, particularly in pathophysiological models of inflammation and hypertension.
Comparative In Vivo Efficacy
The in vivo effects of this compound and endogenous ligands have been evaluated in various animal models. The following tables summarize key quantitative data from these studies.
| Ligand | Animal Model | Dose | Primary Endpoint | Result | Reference |
| This compound | Anesthetized Rabbit (LPS-pretreated) | 1 nmol/kg (i.v.) | Hypotension (Mean Arterial Pressure) | -25 ± 3 mmHg | [1] |
| Lys-des-Arg9-Bradykinin (natural B1 agonist) | Anesthetized Rabbit (LPS-pretreated) | 1 nmol/kg (i.v.) | Hypotension (Mean Arterial Pressure) | -15 ± 2 mmHg | [1] |
| Bradykinin | Anesthetized Rat | 1 µg/kg (i.v.) | Hypotension (Mean Arterial Pressure) | -30 ± 5 mmHg | [2] |
| Kallidin | Cat Hindlimb Vasculature | - | Vasodilation | Equipotent to Bradykinin | [3] |
| des-Arg9-bradykinin | Anesthetized Rat (endotoxin-pretreated) | - | Hypotension | Potency comparable to bradykinin | [4] |
Table 1: Comparative Hypotensive Effects
| Ligand | Animal Model | Dose | Primary Endpoint | Result | Reference |
| Bradykinin | Rat Paw | 3 nmol/paw | Edema (Paw Volume) | Significant increase | [5] |
| des-Arg9-bradykinin | Rat Paw (LPS-pretreated) | 100 nmol/paw | Edema (Paw Volume) | Significant increase | [6] |
| Bradykinin | Rat Pial Venular Capillaries | 5 µM | Vascular Permeability | Significant increase | [7] |
| des-Arg9-bradykinin | Rat Pial Venular Capillaries | 5 µM | Vascular Permeability | Significant increase | [7] |
Table 2: Comparative Inflammatory and Vascular Permeability Effects
Signaling Pathways
Bradykinin receptors are G-protein coupled receptors (GPCRs) that mediate their effects through distinct signaling cascades. The B2 receptor is constitutively expressed and mediates the majority of the acute physiological effects of bradykinin and kallidin.[8] In contrast, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated by inflammatory stimuli.[8]
Activation of both B1 and B2 receptors stimulates Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] These signaling events ultimately lead to various cellular responses, including vasodilation, increased vascular permeability, and pain signaling.
Caption: Signaling pathways of Bradykinin B1 and B2 receptors.
Experimental Protocols
In Vivo Hypotensive Effect in Anesthetized Rabbits
This protocol is adapted from a study comparing the hypotensive effects of this compound and Lys-des-Arg9-bradykinin.[1]
-
Animal Model: Male New Zealand white rabbits are pretreated with lipopolysaccharide (LPS) to induce B1 receptor expression.
-
Anesthesia: Animals are anesthetized to maintain a stable physiological state.
-
Instrumentation: A catheter is inserted into the carotid artery for continuous monitoring of mean arterial pressure (MAP). A catheter is also placed in the jugular vein for intravenous (i.v.) administration of test compounds.
-
Drug Administration: this compound or endogenous ligands are administered as an i.v. bolus at the desired doses.
-
Data Acquisition: MAP is recorded continuously before and after drug administration. The maximum decrease in MAP is measured as the primary endpoint.
Caption: Workflow for in vivo hypotensive effect assay.
Miles Assay for Vascular Permeability
This protocol is a standard method for quantifying inflammation-induced vascular permeability in the skin.
-
Animal Model: Mice or rats are typically used.
-
Dye Administration: Evans blue dye (which binds to serum albumin) is injected intravenously.
-
Intradermal Injection: Test compounds (this compound or endogenous ligands) and a vehicle control are injected intradermally at distinct sites on the shaved dorsal skin.
-
Incubation: After a defined period (e.g., 30 minutes), the animal is euthanized.
-
Dye Extravasation: The area of blue coloration at each injection site is measured. For quantitative analysis, the skin is excised, and the Evans blue dye is extracted using a solvent (e.g., formamide).
-
Quantification: The absorbance of the extracted dye is measured spectrophotometrically to determine the amount of plasma extravasation.
Caption: Workflow for the Miles assay of vascular permeability.
Conclusion
This compound demonstrates potent and sustained in vivo activity as a B1 receptor agonist, distinguishing it from the transient effects of endogenous ligands that primarily target the B2 receptor. This makes it a valuable tool for investigating the role of the B1 receptor in chronic inflammatory and pain models. The provided data and protocols offer a foundation for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of targeting the bradykinin signaling pathway.
References
- 1. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of responses to kallidin, DABK, and DAK in feline hindlimb vascular bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signal transduction pathways for B1 and B2 bradykinin receptors in bovine pulmonary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in paw oedema triggered via bradykinin B(1) and B(2) receptors in streptozotocin-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Upregulation of B1 receptor mediating des-Arg9-BK-induced rat paw oedema by systemic treatment with bacterial endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute effects of bradykinin on cerebral microvascular permeability in the anaesthetized rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validating Sar-[D-Phe8]-des-Arg9-Bradykinin Effects: A Comparative Guide to B1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent B1 receptor antagonists, R-715 and SSR240612 (also known as R-954), used to validate the effects of the potent and selective B1 receptor agonist, Sar-[D-Phe8]-des-Arg9-Bradykinin. Understanding the pharmacological tools to dissect the B1 receptor signaling is crucial for research in inflammation, pain, and other pathological conditions where the B1 receptor is upregulated.
This compound is a metabolically stable analog of the endogenous B1 receptor agonist, des-Arg9-bradykinin. Its resistance to degradation makes it a reliable tool for in vitro and in vivo studies.[1] The validation of its effects relies on the specificity and potency of the antagonists used. This guide offers a side-by-side look at the key characteristics of R-715 and SSR240612, supported by experimental data and detailed protocols.
Comparative Analysis of B1 Receptor Antagonists
Both R-715 and SSR240612 are potent and selective antagonists of the bradykinin B1 receptor, crucial for demonstrating that the physiological or pathological effects observed with this compound are indeed mediated by B1 receptor activation. While both are effective, they differ in their chemical nature, with R-715 being a peptide-based antagonist and SSR240612 being a non-peptide antagonist. This difference can influence their pharmacokinetic properties and potential for oral bioavailability.
| Feature | R-715 | SSR240612 (R-954) |
| Chemical Nature | Peptide | Non-peptide |
| Potency (pA2) | 8.40 - 8.50 (in rabbit aorta and human umbilical vein)[2] | 8.9 - 9.4 (in isolated rabbit aorta and rat ileum mesenteric plexus)[3] |
| Binding Affinity (Ki) | Not explicitly found in a comparable format | 0.48 nM (human fibroblast MRC5), 0.73 nM (HEK cells expressing human B1 receptors)[4][5] |
| Functional Inhibition (IC50) | Not explicitly found in a comparable format | 1.9 nM (for inositol monophosphate formation in human fibroblast MRC5)[4][5] |
| Selectivity | Selective for B1 over B2 receptors.[6] | 500- to 1000-fold selectivity for B1 over B2 receptors.[3] |
| In Vivo Activity | Attenuates thermal hyperalgesia in diabetic mice;[7][8] Inhibits des-Arg9-bradykinin-induced increases in intracellular Ca2+ in eosinophils.[9] | Orally active; Blocks tactile and cold allodynia in a rat model of insulin resistance;[10] Inhibits des-Arg9-BK-induced paw edema in mice.[5] |
Experimental Protocols
To aid researchers in designing their validation studies, this section provides detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of antagonists for the B1 receptor.
Objective: To measure the competitive binding of a test antagonist (e.g., R-715 or SSR240612) against a radiolabeled B1 receptor agonist for the B1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the B1 receptor.
-
Radioligand: e.g., [3H]Lys-des-Arg9-BK.
-
Test compounds: R-715 or SSR240612 at various concentrations.
-
Non-specific binding control: A high concentration of an unlabeled B1 receptor agonist.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test antagonist. For total binding wells, no antagonist is added. For non-specific binding wells, a high concentration of an unlabeled agonist is added.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through the glass fiber filters, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the antagonist is then calculated from the IC50 value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced production of inositol phosphates, a key second messenger in the B1 receptor signaling pathway.
Objective: To determine the potency (IC50) of a B1 receptor antagonist in inhibiting this compound-stimulated IP accumulation.
Materials:
-
Cells expressing the B1 receptor.
-
This compound.
-
Test antagonist: R-715 or SSR240612.
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation).
-
Commercially available IP-One HTRF assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Plate cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the antagonist for a specified period.
-
Stimulate the cells with a fixed concentration of this compound (typically the EC80 concentration) in the presence of LiCl.
-
Incubate for a time sufficient to allow for IP1 accumulation (e.g., 30-60 minutes).
-
Lyse the cells and perform the IP1 measurement according to the manufacturer's protocol of the HTRF assay kit.
-
Read the plate on an HTRF-compatible reader.
-
The IC50 value for the antagonist is determined by plotting the inhibition of the agonist response against the antagonist concentration.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, another critical downstream event of B1 receptor activation.
Objective: To assess the inhibitory effect of a B1 receptor antagonist on this compound-induced calcium release.
Materials:
-
Cells expressing the B1 receptor.
-
This compound.
-
Test antagonist: R-715 or SSR240612.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Plate cells in a 96-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of the antagonist to the wells and incubate.
-
Inject a fixed concentration of this compound and immediately measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
The inhibitory effect of the antagonist is quantified by the reduction in the agonist-induced fluorescence signal.
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Bradykinin B1 Receptor Signaling Pathway.
Caption: Experimental Workflow for B1 Antagonist Validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SSR240612 [(2R)-2-[((3R)-3-(1,3-benzodioxol-5-yl)-3-[[(6-methoxy-2-naphthyl)sulfonyl]amino]propanoyl)amino]-3-(4-[[2R,6S)-2,6-dimethylpiperidinyl]methyl]phenyl)-N-isopropyl-N-methylpropanamide hydrochloride], a new nonpeptide antagonist of the bradykinin B1 receptor: biochemical and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SSR240612 | Bradykinin Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Des-Arg9-bradykinin increases intracellular Ca2+ in bronchoalveolar eosinophils from ovalbumin-sensitized and -challenged mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hypotensive Potential of Bradykinin Analogs: A Comparative Guide
For researchers and professionals in drug development, understanding the nuanced effects of bradykinin analogs is paramount in the quest for novel antihypertensive therapies. This guide provides a detailed comparison of the hypotensive effects of various bradykinin analogs, supported by experimental data and detailed methodologies. We delve into the mechanisms of action and present the information in a clear, accessible format to aid in your research and development endeavors.
Bradykinin, a potent vasodilator peptide, plays a crucial role in blood pressure regulation.[1][2][3] Its effects are mediated primarily through the bradykinin B2 receptor, leading to the production of nitric oxide and prostacyclin, which in turn relax vascular smooth muscle and lower blood pressure.[1] However, the therapeutic potential of native bradykinin is limited by its rapid degradation in vivo.[1] This has spurred the development of bradykinin analogs with improved stability and sustained hypotensive effects. This guide compares the in vivo hypotensive effects of several such analogs, providing a foundation for future drug design and discovery.
Comparative Analysis of Hypotensive Effects
The hypotensive activities of different bradykinin analogs were evaluated in vivo, with results indicating varying potencies and mechanisms of action. The data below summarizes the dose-dependent effects of these analogs on mean arterial pressure (MAP).
| Bradykinin Analog | Animal Model | Dosing (Intravenous) | Key Findings on Hypotensive Effects | Reference |
| Bradykinin (BK) | Anesthetized Rats | Dose-dependent | Caused rapid and transient dose-related hypotension. Effects were potentiated by an ACE inhibitor (enalaprilat) and inhibited by a B2 receptor antagonist (icatibant). | [4][5] |
| B-9972 | Anesthetized Rats | 0.1 to 6.4 μg/kg | A peptidase-resistant B2 receptor agonist that induced dose-dependent decreases in MAP. Its effects were not influenced by an ACE inhibitor but were blocked by a B2 receptor antagonist. | [4][5] |
| BK-Arg | Anesthetized Rats | Dose-dependent | Acted as a peptidase-activated B2 receptor agonist. Its hypotensive response was abolished by both an Arg-carboxypeptidase inhibitor and a B2 receptor antagonist. | [4][5] |
| BK-His-Leu | Anesthetized Rats | Not specified | An ACE-activated substrate whose hypotensive effects were abolished by a B2 receptor antagonist but not by an ACE inhibitor, suggesting activation by other carboxypeptidases. | [5] |
| BK-Ala-Pro | Anesthetized Rats | Not specified | Similar to BK-His-Leu, this ACE-activated substrate's hypotensive effects were inhibited by a B2 receptor antagonist but not an ACE inhibitor. | [5] |
Detailed Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide to assess the hypotensive effects of bradykinin and its analogs.
Animal Model and Preparation: The in vivo experiments were conducted on anesthetized rats.[4][5] The animals were instrumented for the continuous recording of blood pressure and heart rate.[4][5] In some experiments, pulsed Doppler flow probes were used to measure hindquarter blood flow as an indicator of vasodilation.[4][5]
Drug Administration: Bradykinin and its analogs were administered as bolus intravenous (i.v.) injections in increasing doses.[4][5] To investigate the metabolic pathways and receptor involvement, specific inhibitors were administered prior to the injection of the analogs. These inhibitors included an angiotensin-converting enzyme (ACE) inhibitor (enalaprilat), a B2 receptor antagonist (icatibant), and an Arg-carboxypeptidase inhibitor (Plummer's inhibitor).[4][5]
Hemodynamic Measurements: Systemic blood pressure and heart rate were continuously monitored to assess the hemodynamic responses to the injected compounds.[4][5] The primary endpoint for hypotensive effect was the maximal decrease in mean arterial pressure (MAP).[4]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and the experimental workflow.
Caption: Bradykinin B2 receptor signaling pathway leading to vasodilation.
Caption: Workflow for in vivo assessment of hypotensive effects.
References
- 1. dibutyryl.com [dibutyryl.com]
- 2. Physiology, Bradykinin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A comprehensive review on current understanding of bradykinin in COVID-19 and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Effects of Bradykinin B2 Receptor Agonists with Varying Susceptibility to Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Superior Metabolic Stability of Sar-[D-Phe8]-des-Arg9-Bradykinin in Plasma
For researchers and professionals in drug development, understanding the metabolic stability of therapeutic peptides is paramount. This guide provides a comparative analysis of the metabolic stability of Sar-[D-Phe8]-des-Arg9-Bradykinin in plasma against its parent compounds, supported by experimental data and detailed protocols. The enhanced stability of this synthetic analog highlights its potential as a robust tool for studying the bradykinin B1 receptor.
This compound is a potent and selective agonist of the bradykinin B1 receptor, a key player in inflammatory and pain pathways. A critical challenge in the therapeutic application of peptides is their rapid degradation by plasma peptidases. This compound has been specifically designed to resist this degradation, ensuring prolonged activity and more reliable experimental outcomes.
Comparative Plasma Stability: A Quantitative Overview
The metabolic stability of this compound is markedly superior to that of native bradykinin (BK) and its primary metabolite, des-Arg9-bradykinin (des-Arg9-BK). This enhanced stability is attributed to structural modifications that protect the peptide from key degrading enzymes in the plasma.
| Peptide | Plasma Half-life | Key Degrading Enzymes |
| Bradykinin (BK) | ~27 - 34 seconds[1] | Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), Carboxypeptidase N (CPN)[2] |
| des-Arg9-Bradykinin | ~10.7 minutes (643 seconds)[1][3] | Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP)[2] |
| This compound | Significantly longer; resistant to rapid degradation[][5][6][7] | Resistant to aminopeptidase, kininase I and II (ACE), and neutral endopeptidase cleavage[][7] |
Note: The half-life of peptides can vary depending on the experimental conditions and the species of plasma used.
Studies have shown that the rate of elimination of Sar-[D-Phe8]-des-Arg9-BK from rabbit plasma is considerably slower than that of Lys-BK, a naturally occurring B1 agonist[][5]. Furthermore, the analog [D-Phe8]-des-Arg9-BK has been demonstrated to be more resistant to degradation than des-Arg9-BK[6]. This resistance to enzymatic cleavage is a direct result of the N-terminal sarcosine (Sar) substitution and the incorporation of a D-phenylalanine residue at position 8.
Experimental Protocol: In Vitro Plasma Stability Assay
The following protocol outlines a standard procedure for assessing the metabolic stability of peptides in plasma.
Objective: To determine the in vitro half-life of a peptide in plasma.
Materials:
-
Test peptide (e.g., this compound)
-
Control peptides (e.g., Bradykinin, des-Arg9-Bradykinin)
-
Human plasma (or plasma from other species of interest), anticoagulated with heparin or citrate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS) (optional, for metabolite identification)
-
Incubator
-
Microcentrifuge tubes
Procedure:
-
Peptide Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test and control peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, subsequently diluted in PBS).
-
Incubation: a. Pre-warm the plasma and PBS to 37°C. b. In microcentrifuge tubes, mix the plasma and PBS at a 1:1 ratio. c. Add the peptide stock solution to the plasma-PBS mixture to achieve a final concentration of 10-100 µM. d. Incubate the tubes at 37°C with gentle agitation.
-
Time-Point Sampling: a. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture. b. Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: a. Vortex the quenched samples vigorously. b. Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated plasma proteins.
-
Sample Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products. A typical gradient would be from 5% to 95% acetonitrile in water (both with 0.1% TFA) over 30 minutes. c. Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Normalize the peak area at each time point to the peak area at time zero (t=0). c. Plot the percentage of intact peptide remaining versus time. d. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the context of this compound's function and the process of its stability assessment, the following diagrams are provided.
Caption: Bradykinin B1 Receptor Signaling Pathway.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ssc.ca [ssc.ca]
- 3. Bradykinin and des-Arg(9)-bradykinin metabolic pathways and kinetics of activation of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of Sar-[D-Phe8]des-Arg9-bradykinin, a metabolically protected agonist of B1 receptor for kinins, in the anesthetized rabbit pretreated with a sublethal dose of bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound (CAS 126959-88-4): R&D Systems [rndsystems.com]
Safety Operating Guide
Proper Disposal of Bradykinin, Sar-(D-Phe(8))des-Arg(9): A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of Bradykinin, Sar-(D-Phe(8))des-Arg(9), a potent and selective bradykinin B1 receptor agonist.[] Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within a laboratory setting.
Core Principle: Inactivation of Biological Activity
Given its potent bioactive nature, including hypotensive and angiogenic activities, the primary principle for the disposal of Sar-(D-Phe(8))des-Arg(9)-Bradykinin is the inactivation of its biological function prior to entering the general waste stream.[][2] Due to the often-unknown toxicological properties of novel synthetic peptides, it is prudent to treat all contaminated materials as potentially hazardous.[3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of the peptide, especially in its powdered form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[3]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
Step-by-Step Disposal Protocols
Waste contaminated with Sar-(D-Phe(8))des-Arg(9)-Bradykinin must be segregated into solid and liquid waste streams.
1. Waste Segregation and Collection
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.[3] High-density polyethylene (HDPE) containers are recommended.[3] The container must be kept closed except when adding waste.[3]
-
Liquid Waste: Collect all contaminated liquids, including unused solutions, solvents (e.g., DMSO, acetonitrile), and contaminated buffers, in a separate, clearly labeled, leak-proof container compatible with its contents.[3][4]
2. Inactivation of Biological Activity
Choose one of the following methods to inactivate the peptide waste. The choice may depend on the waste form and available facilities.[2]
Method A: Chemical Inactivation (for Liquid Waste)
This protocol is suitable for aqueous solutions containing the peptide.[2]
-
Experimental Protocol:
-
Preparation: In a designated chemical fume hood, prepare a 10% bleach solution (sodium hypochlorite).[2]
-
Inactivation: Carefully add the bleach solution to the liquid peptide waste container to achieve a final bleach concentration of at least 10%.[2]
-
Contact Time: Gently swirl the mixture and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[2]
-
Final Disposal: After the contact time, the inactivated solution may typically be disposed of down the sanitary sewer with copious amounts of water, provided this is in accordance with institutional and local regulations.[2][5] Always verify local guidelines before drain disposal.
-
Table 2: Chemical Inactivation Solution Preparation
| Component | Volume Ratio | Example Volume | Minimum Contact Time |
| Peptide Waste Solution | 9 parts | 900 mL | 30 minutes |
| Household Bleach (~5-6%) | 1 part | 100 mL | 30 minutes |
Method B: Thermal Inactivation (Autoclaving for Solid and Liquid Waste)
This method is effective for both solid and liquid waste streams. If the peptide was used in cell-based assays or with other biological materials, the waste must be treated as biohazardous and autoclaving is a required decontamination step.[3]
-
Experimental Protocol:
-
Preparation: Ensure waste containers are suitable for autoclaving (e.g., polypropylene bags for solids, borosilicate glass or polypropylene containers for liquids). Loosen caps on liquid containers to prevent pressure buildup.
-
Autoclaving: Process the waste in a validated autoclave at 121°C and 15 psi for a minimum of 30 minutes.[2] Cycle times may need to be extended for larger loads to ensure complete steam penetration.[2]
-
Final Disposal: After autoclaving, the cooled, inactivated waste can typically be disposed of as general non-hazardous waste.[6] Consult institutional guidelines for final disposal procedures for autoclaved materials.
-
Table 3: Autoclaving Parameters for Inactivation
| Parameter | Minimum Requirement |
| Temperature | 121°C |
| Pressure | 15 psi |
| Cycle Time | 30 minutes |
Spill Management
In the event of a spill, contain the area immediately. Clean the spill using absorbent pads and appropriate cleaning agents. All materials used for spill cleanup, including contaminated PPE, must be collected and disposed of as hazardous waste following the protocols outlined above.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Sar-(D-Phe(8))des-Arg(9)-Bradykinin waste.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. essex.ac.uk [essex.ac.uk]
Personal protective equipment for handling Bradykinin, sar-(D-phe(8))des-arg(9)
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Given that the toxicological properties of many research peptides are not fully characterized, it is crucial to treat Bradykinin, sar-(D-phe(8))des-arg(9) as a potentially hazardous substance.[1] All personnel must wear appropriate personal protective equipment (PPE) during handling.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to prevent inhalation.[1][3]
Personal Protective Equipment (PPE) Summary
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes and chemical vapors.[4] |
| Face Shield | Recommended when there is a significant risk of splashing, such as during initial reconstitution.[5] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2][4] |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to avoid inhalation of fine particles.[4] |
Operational Plan: From Receipt to Disposal
Receiving and Storage: Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed, light-protective container.[5] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[7]
Reconstitution and Handling:
-
Reconstitution: Use a sterile, high-purity solvent appropriate for the peptide. Gently swirl to dissolve; do not shake.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[5]
-
Labeling: Clearly label all vials with the peptide name, concentration, and date of preparation.[5]
Spill Response: In the event of a spill, evacuate and restrict access to the area.[2] Wearing appropriate PPE, contain the spill using absorbent materials.[2] Decontaminate the area according to your institution's protocols.[2]
Disposal Plan
All materials that have come into contact with Bradykinin, sar-(D-phe(8))des-arg(9) must be disposed of as chemical waste.[2][6]
Waste Segregation and Disposal Protocol:
-
Segregate Waste: At the point of generation, separate all contaminated materials (e.g., pipette tips, gloves, vials) into a designated, clearly labeled hazardous waste container.[1][2]
-
Aqueous Waste: Collect all aqueous solutions containing the peptide as chemical waste.[2] Do not pour down the drain.[2][6][8]
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name, and any other information required by your institution.[1]
-
Storage: Store waste containers in a designated, secure area away from general lab traffic, preferably in secondary containment.[1]
-
Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[1][9]
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3] |
| Eye Contact | Flush eyes with water for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3] |
Experimental Workflow for Handling Bradykinin, sar-(D-phe(8))des-arg(9)
Caption: Workflow for the safe handling and disposal of Bradykinin, sar-(D-phe(8))des-arg(9).
References
- 1. benchchem.com [benchchem.com]
- 2. biovera.com.au [biovera.com.au]
- 3. peptide.co.jp [peptide.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. realpeptides.co [realpeptides.co]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. peptide.com [peptide.com]
- 8. intelligenthq.com [intelligenthq.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
